Intoplicine
説明
This compound has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.
This compound is a benzopyridoindole derivative with antineoplastic property. This compound inhibits activities of both topoisomerase I and II via intercalating DNA helix, thereby hindering the movements of enzymes along DNA molecules during DNA transcription and replication, respectively. Furthermore, this agent stabilizes DNA-enzyme complexes during unwinding processes by both topoisomerases, leading to double- and single-stranded DNA breaks. Consequently, these effects bring about cell growth inhibition and apoptosis of tumor cells.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure in first source
特性
IUPAC Name |
16-[3-(dimethylamino)propylamino]-13-methyl-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13,15-octaen-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-13-12-23-21(22-9-4-10-25(2)3)19-18-16-7-6-15(26)11-14(16)5-8-17(18)24-20(13)19/h5-8,11-12,24,26H,4,9-10H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROONAIPJKQFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155022 | |
| Record name | Intoplicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125974-72-3 | |
| Record name | Intoplicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125974-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Intoplicine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125974723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Intoplicine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12868 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Intoplicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INTOPLICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB2CIN6HMI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Intoplicine in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intoplicine, a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative, has demonstrated a broad spectrum of preclinical antitumor activity. Its primary mechanism of action involves a dual inhibitory effect on two critical nuclear enzymes: DNA topoisomerase I and topoisomerase II. This dual inhibition, coupled with its ability to intercalate into DNA, leads to the stabilization of cleavable complexes, resulting in DNA strand breaks, cell cycle arrest, and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core mechanisms of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Dual Topoisomerase Inhibition and DNA Intercalation
This compound exerts its cytotoxic effects primarily through the dual inhibition of topoisomerase I (Top1) and topoisomerase II (Top2), essential enzymes that resolve DNA topological problems during replication, transcription, and chromosome segregation.[1][2]
1.1. Inhibition of Topoisomerase I and II:
This compound induces both Top1- and Top2-mediated DNA strand breaks.[1] It stabilizes the transient covalent complexes formed between the enzymes and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of single-strand breaks (SSBs) mediated by Top1 inhibition and double-strand breaks (DSBs) mediated by Top2 inhibition.[1][2] The unique topoisomerase cleavage site patterns induced by this compound differentiate it from other known topoisomerase inhibitors like camptothecin and amsacrine.[1]
1.2. DNA Intercalation:
In addition to enzyme inhibition, this compound's planar aromatic structure allows it to intercalate between DNA base pairs.[1] This intercalation can further distort the DNA helix, interfere with DNA-protein interactions, and contribute to the stabilization of the topoisomerase-DNA cleavable complexes.[1] At concentrations higher than 1 µM, the DNA intercalating activity of this compound leads to a decrease in both Top1- and Top2-induced DNA breaks.[1]
The combined action of dual topoisomerase inhibition and DNA intercalation results in significant DNA damage, triggering downstream cellular responses that ultimately lead to cancer cell death.
Diagram of this compound's Core Mechanism:
Caption: this compound's dual inhibition of Topoisomerase I and II and DNA intercalation.
Quantitative Data on this compound's Activity
The following tables summarize the available quantitative data on the in vitro efficacy of this compound against various human tumors.
Table 1: In Vitro Activity of this compound in Human Tumor Colony-Forming Units
| Concentration (µg/mL) | Exposure Time | Percentage of Responsive Specimens (%) |
| 2.5 | 1 hour | 26 |
| 10.0 | 1 hour | 54 |
| 0.25 | Continuous | 16 |
| 2.5 | Continuous | 71 |
Data from a human tumor soft-agar cloning assay. A positive response is defined as a colony-forming unit count in drug-treated samples of 50% or less than that of control samples.[3]
Table 2: In Vitro Activity of this compound Against Specific Tumor Types (1-hour exposure at 10.0 µg/mL)
| Tumor Type | Percentage of Responsive Specimens (%) |
| Breast Cancer | 71 |
| Non-small-cell Lung Cancer | 69 |
| Ovarian Cancer | 45 |
Data from a human tumor soft-agar cloning assay.[3]
Downstream Cellular Effects
The DNA damage induced by this compound triggers a cascade of cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.
3.1. DNA Damage Response (DDR) Pathway Activation:
Topoisomerase inhibitors are known to activate the DNA damage response (DDR) network, which is primarily orchestrated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases. These kinases, upon sensing DNA double-strand breaks (DSBs) and single-strand breaks (SSBs) respectively, phosphorylate a plethora of downstream targets, including the checkpoint kinases Chk1 and Chk2.[4][5] This signaling cascade leads to cell cycle arrest, providing time for DNA repair, or if the damage is too severe, initiates apoptosis. While specific studies on this compound's direct effect on ATM/ATR phosphorylation are limited, its known mechanism of inducing SSBs and DSBs strongly suggests the activation of these pathways.[1]
Diagram of DNA Damage Response Pathway:
Caption: this compound-induced DNA damage activates the ATM/ATR signaling cascade.
3.2. Cell Cycle Arrest:
By activating the DNA damage checkpoints, this compound is expected to cause cell cycle arrest, primarily at the G2/M phase, to prevent cells with damaged DNA from proceeding through mitosis.[4] This allows the cell to attempt DNA repair.
3.3. Induction of Apoptosis:
If the DNA damage induced by this compound is irreparable, the cell undergoes programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cancer cells. The p53 tumor suppressor protein, a key downstream target of the ATM/Chk2 pathway, plays a critical role in this process by transactivating pro-apoptotic genes.[5][6]
Other Signaling Pathways Potentially Affected
While the primary mechanism of this compound is well-established, its downstream effects likely involve the modulation of other critical signaling pathways in cancer cells.
4.1. PI3K/Akt/mTOR Pathway:
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival in many cancers. Crosstalk between the DNA damage response and the PI3K/Akt pathway has been reported. For instance, Akt can be activated in response to DNA damage, which can promote cell survival and potentially counteract the cytotoxic effects of DNA-damaging agents. Further investigation is needed to elucidate the specific effects of this compound on this pathway.
4.2. MAPK/ERK Pathway:
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The activation of this pathway is often associated with cancer development and progression. The interplay between DNA damage and the MAPK pathway is complex and can be cell-type dependent. It is plausible that this compound treatment could modulate this pathway, thereby influencing the ultimate fate of the cancer cell.
Experimental Protocols
5.1. In Vitro Topoisomerase I DNA Relaxation Assay:
This assay is used to determine the inhibitory effect of this compound on the catalytic activity of topoisomerase I.
-
Principle: Supercoiled plasmid DNA migrates faster in an agarose gel than its relaxed counterpart. Topoisomerase I relaxes supercoiled DNA. The inhibition of this activity by this compound will result in the persistence of the supercoiled DNA form.[3][7]
-
Methodology:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I assay buffer, and purified human Topoisomerase I enzyme.
-
Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by electrophoresis on a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualize the DNA bands under UV light. The inhibition of relaxation will be observed as a decrease in the relaxed DNA band and an increase in the supercoiled DNA band with increasing this compound concentrations.[3][7]
-
5.2. In Vitro Topoisomerase II Decatenation Assay:
This assay assesses the inhibitory effect of this compound on the decatenating activity of topoisomerase II.
-
Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as a substrate. Topoisomerase II can decatenate this network into individual minicircles. Inhibition of this activity by this compound will result in the kDNA network remaining intact.
-
Methodology:
-
Set up a reaction mixture containing kDNA, Topoisomerase II assay buffer, ATP, and purified human Topoisomerase II enzyme.
-
Add different concentrations of this compound or a vehicle control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction with a stop solution.
-
Separate the catenated and decatenated DNA by agarose gel electrophoresis.
-
Visualize the DNA bands. Inhibition of decatenation is indicated by the persistence of the high molecular weight kDNA network at the top of the gel.
-
5.3. Alkaline Elution Assay for DNA Strand Breaks:
This technique is used to quantify the amount of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs) induced by this compound in cancer cells.
-
Principle: Cells are lysed on a filter, and the DNA is eluted under alkaline conditions. The rate of elution is proportional to the number of DNA strand breaks. Smaller DNA fragments resulting from strand breaks elute more rapidly.[8]
-
Methodology:
-
Label the DNA of cultured cancer cells with a radioactive precursor (e.g., [¹⁴C]-thymidine).
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Lyse the cells on a polyvinyl chloride filter.
-
Elute the DNA with an alkaline buffer (pH 12.1 for SSBs) at a constant flow rate.
-
Collect fractions of the eluate over time and measure the radioactivity in each fraction and on the filter.
-
Calculate the elution rate, which is a measure of the frequency of DNA strand breaks.[8]
-
5.4. Cell Cycle Analysis by Flow Cytometry:
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity of each cell is proportional to its DNA content, allowing for the differentiation of cell cycle phases.
-
Methodology:
-
Culture cancer cells and treat them with this compound or a vehicle control for various time points.
-
Harvest the cells and fix them in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with propidium iodide.
-
Analyze the stained cells using a flow cytometer.
-
The resulting DNA content histogram is deconvoluted to determine the percentage of cells in each phase of the cell cycle.[1][9]
-
5.5. Apoptosis Assay by Annexin V Staining and Flow Cytometry:
This assay is used to quantify the percentage of apoptotic cells following this compound treatment.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[10]
-
Methodology:
-
Treat cancer cells with this compound or a vehicle control.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing Annexin V-FITC and PI.
-
Incubate the cells in the dark at room temperature.
-
Analyze the cells by flow cytometry, detecting the fluorescence signals for FITC and PI.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).[10]
-
Conclusion and Future Directions
This compound's unique mechanism of action as a dual inhibitor of topoisomerase I and II, combined with its DNA intercalating properties, makes it a compelling candidate for cancer therapy. Its ability to induce significant DNA damage, leading to cell cycle arrest and apoptosis, underscores its potential in treating a variety of malignancies. The preclinical data showing activity against breast, lung, and ovarian cancers are encouraging.
Future research should focus on several key areas to fully elucidate this compound's therapeutic potential. A comprehensive analysis of its IC50 values across a wide panel of cancer cell lines with different genetic backgrounds is crucial for identifying sensitive and resistant tumor types. Detailed quantitative studies are needed to understand the precise effects of this compound on cell cycle distribution and the induction of apoptosis in various cancer models. Furthermore, a deeper investigation into the specific signaling pathways modulated by this compound, particularly the DNA damage response (ATM/ATR, Chk1/Chk2, p53), PI3K/Akt, and MAPK pathways, will provide valuable insights into its complete mechanism of action and may reveal potential biomarkers for patient stratification. Elucidating these molecular details will be instrumental in guiding the rational design of combination therapies and optimizing the clinical development of this compound as a novel anticancer agent.
References
- 1. nanocellect.com [nanocellect.com]
- 2. researchgate.net [researchgate.net]
- 3. Human topoisomerase I DNA relaxation assay [profoldin.com]
- 4. researchgate.net [researchgate.net]
- 5. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 targets identified by protein expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Intoplicine: A Technical Guide to Its Dual Inhibition of Topoisomerase I and II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intoplicine (RP-60475), a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative, emerged as a significant antitumor agent due to its novel mechanism of action: the dual inhibition of both DNA topoisomerase I (Topo I) and topoisomerase II (Topo II). Unlike classic topoisomerase inhibitors that target a single enzyme, this compound acts as a "topoisomerase poison" to both, stabilizing the covalent enzyme-DNA cleavage complexes. This action induces both DNA single and double-strand breaks, ultimately leading to apoptotic cell death. Its ability to target both enzymes simultaneously presents a potential strategy to circumvent drug resistance that can arise from the downregulation or mutation of a single topoisomerase enzyme. This technical guide provides an in-depth analysis of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its cytotoxic effects through a dual-pronged attack on DNA topology-regulating enzymes.
-
Topoisomerase Poisoning : The primary mechanism is not the inhibition of the catalytic activity of topoisomerases, but rather the trapping of the enzyme-DNA intermediate.[1] Topoisomerases work by creating transient breaks in the DNA backbone to relieve torsional stress.[2] this compound stabilizes this "cleavable complex," where the enzyme is covalently bonded to the DNA strand, thereby preventing the re-ligation of the break.[2]
-
Dual Inhibition : this compound is distinguished by its ability to stabilize the cleavable complexes of both Topo I, which creates single-strand breaks (SSBs), and Topo II, which creates double-strand breaks (DSBs). This leads to an accumulation of both types of DNA lesions.
-
DNA Intercalation : As a planar aromatic molecule, this compound also intercalates into the DNA double helix. This DNA binding is a contributing factor to its activity. However, at higher concentrations (>1 µM), this intercalation can interfere with the formation of the topoisomerase-DNA complex, leading to a decrease in enzyme-mediated DNA breaks. This results in a characteristic "bell-shaped" dose-response curve for DNA damage.
The accumulation of stabilized cleavage complexes and the resulting DNA strand breaks are recognized by the cell's DNA damage response machinery. If the damage is too extensive to be repaired, the cell is directed towards apoptosis, the primary pathway for this compound-induced cell death.
Quantitative Data on this compound's Activity
The following tables summarize the quantitative effects of this compound from in vitro studies.
Table 1: In Vitro Activity Against Human Tumor Colony-Forming Units
This data reflects the percentage of responsive primary human tumor specimens in a soft-agar cloning assay. A positive response is defined as a ≥50% reduction in colony-forming units compared to control.
| Drug Concentration | Exposure Time | Continuous Exposure Response | 1-Hour Exposure Response |
| 0.25 µg/mL | Continuous | 16% | N/A |
| 2.5 µg/mL | Continuous | 71% | 26% |
| 10.0 µg/mL | 1 Hour | N/A | 54% |
Data sourced from a study on human tumor colony-forming units.[3] Note: Specific IC50 values for individual cell lines are not consistently reported in seminal literature.
Table 2: In Vitro DNA Damage in KB Cells
This table quantifies the DNA damage induced by this compound as measured by the alkaline elution assay.
| Parameter | Drug Concentration | Result |
| Single-Strand Breaks (SSB) | 1 µM | Maximum frequency, ~220 rad-equivalents |
| SSB & DSB Formation | > 1 µM | Decreased frequency (bell-shaped curve) |
| DNA-Protein Cross-links | 1 µM | Frequency approximately equal to SSB |
| Protein-free Breaks | 1 µM | Not detectable |
Key Experimental Protocols
The characterization of this compound relies on several key experimental methodologies.
Topoisomerase-Mediated DNA Cleavage Assay
This in vitro assay directly measures the ability of a compound to stabilize the enzyme-DNA cleavable complex.
Objective: To determine if this compound induces Topo I- or Topo II-mediated DNA cleavage.
Methodology:
-
Substrate Preparation: A plasmid DNA, such as pBR322, is linearized and radiolabeled at one 3'-end.
-
Reaction Mixture: The radiolabeled DNA substrate is incubated in a reaction buffer containing purified human topoisomerase I or II.
-
Drug Addition: this compound is added to the reaction mixture at various concentrations. A known inhibitor (e.g., Camptothecin for Topo I, Etoposide for Topo II) is used as a positive control.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the formation and stabilization of cleavable complexes.
-
Reaction Termination: The reaction is stopped by adding Sodium Dodecyl Sulfate (SDS) and Proteinase K. SDS dissociates the non-covalently bound enzyme, while the covalently bound enzyme remains attached to the DNA. Proteinase K digests the enzyme, leaving a peptide tag at the break site.
-
Analysis: The DNA fragments are separated by size using denaturing polyacrylamide or agarose gel electrophoresis.
-
Visualization: The gel is dried and exposed to X-ray film (autoradiography). The appearance of smaller DNA fragments (cleavage bands) in the presence of the drug indicates the stabilization of the cleavable complex.
Alkaline Elution Assay
This sensitive method is used to measure DNA strand breaks and DNA-protein cross-links in cultured cells after drug treatment.
Objective: To quantify the frequency of SSBs, DSBs, and DNA-protein cross-links in cells exposed to this compound.
Methodology:
-
Cell Culture and Labeling: Cells (e.g., KB human carcinoma cells) are cultured in the presence of a radiolabeled nucleotide (e.g., [¹⁴C]thymidine) for an extended period to uniformly label the DNA.
-
Drug Treatment: The labeled cells are exposed to various concentrations of this compound for a specified time (e.g., 1 hour).
-
Cell Lysis: After treatment, cells are harvested and carefully layered onto a polycarbonate filter. A lysis solution (containing SDS and proteinase K) is passed through the filter to lyse the cells, leaving the DNA on the filter.
-
Elution: An alkaline buffer (pH ~12) is pumped through the filter at a slow, constant rate. The alkaline conditions denature the DNA. Smaller DNA fragments, resulting from strand breaks, elute from the filter more rapidly than larger, intact DNA.
-
Fraction Collection: The eluate is collected in a series of fractions over several hours.
-
Quantification: The amount of radiolabeled DNA in each fraction, and the DNA remaining on the filter, is quantified using liquid scintillation counting.
-
Data Analysis: The rate of elution is proportional to the number of DNA strand breaks. The data is often plotted as the fraction of DNA retained on the filter versus the fraction of eluted DNA. The frequency of breaks is calculated and can be expressed in "rad-equivalents," by comparing the elution profile to that of cells exposed to known doses of ionizing radiation.
Downstream Signaling: Induction of Apoptosis
The DNA damage induced by this compound serves as a critical trigger for programmed cell death. The presence of persistent SSBs and DSBs activates complex DNA Damage Response (DDR) pathways, primarily involving the sensor kinases ATM and ATR. If the cellular machinery is unable to repair the extensive DNA lesions, these pathways converge to initiate the intrinsic (mitochondrial) pathway of apoptosis.
This pathway is characterized by the activation of pro-apoptotic proteins (e.g., BAX, BAK), which leads to mitochondrial outer membrane permeabilization (MOMP). This event causes the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c binds to APAF-1, forming the apoptosome, which then activates the initiator caspase-9. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell, leading to its death.
Clinical Perspective and Conclusion
This compound demonstrated a broad spectrum of preclinical activity and advanced into early-phase clinical trials.[4] However, clinical development revealed significant dose-limiting toxicities, most notably hepatotoxicity, which posed challenges for its therapeutic application.[4]
Despite these clinical hurdles, this compound remains a cornerstone compound in oncological research. Its unique mechanism of dual topoisomerase inhibition provides a valuable blueprint for the development of next-generation anticancer agents. The ability to simultaneously poison both Topo I and Topo II is a powerful strategy that may overcome resistance to single-target agents and offers a broader spectrum of activity. Future research in this area focuses on designing novel dual inhibitors with improved safety profiles and a wider therapeutic window, building on the foundational knowledge established by the study of this compound.
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Antineoplastic Topoisomerase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Activity of this compound (RP60475), a new DNA topoisomerase I and II inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase I/II inhibitor this compound administered as a 24 h infusion: phase I and pharmacologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Intoplicine: A Technical Guide to its DNA Intercalation and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intoplicine (RP-60475) is a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative that has demonstrated significant antitumor activity. Its primary mechanism of action involves the dual inhibition of two essential nuclear enzymes: topoisomerase I (Top1) and topoisomerase II (Top2). This dual inhibitory capability positions this compound as a compound of interest for overcoming drug resistance observed with agents that target only one of these enzymes. The interaction of this compound with DNA is fundamental to its biological activity, primarily occurring through intercalation, the insertion of its planar aromatic structure between the base pairs of the DNA double helix. This guide provides an in-depth technical overview of this compound's DNA intercalation, binding affinity, the experimental protocols used for its characterization, and the resulting impact on cellular signaling pathways.
Quantitative Data on this compound-DNA Interaction
The binding of this compound to DNA is a critical determinant of its topoisomerase-inhibiting activity. Quantitative analysis of this interaction provides valuable parameters for understanding its mechanism of action and for the development of related compounds.
| Parameter | Value | Method | Reference |
| Binding Affinity Constant (KA) | 2 x 105 M-1 | Not Specified | [1] |
Note: While a specific method for determining this KA value is not detailed in the available literature, it is typically determined using techniques such as spectrophotometric or fluorometric titrations. Further thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) changes, are crucial for a complete understanding of the binding energetics and can be determined using Isothermal Titration Calorimetry (ITC). These parameters help to distinguish between different binding modes, such as intercalation versus groove binding. For instance, intercalation is often characterized as an entropy-driven process.
DNA Intercalation and Binding Modes
This compound's planar structure allows it to insert between DNA base pairs, a process known as intercalation. This interaction leads to structural distortions in the DNA, such as unwinding and lengthening of the helix, which ultimately interferes with DNA replication and transcription. Studies have suggested that this compound may exhibit at least two distinct modes of binding to DNA, which could be responsible for its dual inhibitory effect on Top1 and Top2.
-
Deep Intercalation Mode: This mode is thought to be responsible for the inhibition of topoisomerase I. It involves the insertion of the this compound molecule from the minor groove of the DNA, with the long axis of the drug's chromophore oriented roughly parallel to the dyad axis. This orientation is believed to induce significant distortions in the DNA structure.
-
Outside Binding Mode: This mode is proposed to be responsible for topoisomerase II inhibition and involves interaction with the major groove of the DNA, potentially through the hydroxyl group on the A-ring of the this compound chromophore.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.
UV-Visible (UV-Vis) Absorption Spectroscopy
This technique is used to monitor the changes in the absorbance spectrum of this compound upon binding to DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the absorption maximum of the drug.
Protocol:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm (A260).
-
Perform a titration by keeping the concentration of this compound constant while varying the concentration of ctDNA.
-
Record the UV-Vis absorption spectrum (typically 200-500 nm) of this compound after each addition of ctDNA.
-
The binding constant (Kb) can be calculated from the changes in absorbance using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA].
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique to study DNA binding. The fluorescence of a molecule like this compound can be either quenched or enhanced upon binding to DNA.
Protocol:
-
Prepare solutions of this compound and ctDNA in a suitable buffer.
-
Excite the this compound solution at its maximum absorption wavelength and record the emission spectrum.
-
Perform a titration by adding increasing concentrations of ctDNA to the this compound solution.
-
Record the fluorescence emission spectrum after each addition of ctDNA.
-
The binding constant can be determined by analyzing the changes in fluorescence intensity using the Stern-Volmer equation or by fitting the data to a suitable binding model.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor conformational changes in DNA upon ligand binding. Intercalation of this compound into the DNA helix induces changes in the CD spectrum of the DNA.
Protocol:
-
Prepare solutions of this compound and ctDNA in a suitable buffer.
-
Record the CD spectrum of ctDNA alone in the range of 200-320 nm.
-
Titrate the ctDNA solution with increasing concentrations of this compound.
-
Record the CD spectrum after each addition of this compound.
-
Changes in the positive band around 275 nm and the negative band around 245 nm of B-form DNA are indicative of intercalation and conformational changes.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (KA), enthalpy change (ΔH), and stoichiometry (n).
Protocol:
-
Prepare solutions of this compound and ctDNA in the same, degassed buffer.
-
Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the DNA solution while monitoring the heat released or absorbed.
-
The data is fitted to a binding model to determine the thermodynamic parameters.
Topoisomerase I and II Activity Assays
These assays are crucial to confirm the inhibitory effect of this compound on its target enzymes.
Topoisomerase I Relaxation Assay:
-
Incubate supercoiled plasmid DNA with purified human topoisomerase I in the presence of varying concentrations of this compound.
-
The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
Inhibition of topoisomerase I activity is observed as a decrease in the formation of relaxed DNA.
Topoisomerase II Decatenation Assay:
-
Incubate catenated kinetoplast DNA (kDNA) with purified human topoisomerase II in the presence of varying concentrations of this compound.
-
The reaction products (decatenated minicircles) are separated by agarose gel electrophoresis.
-
Inhibition of topoisomerase II is indicated by the persistence of the catenated kDNA network.
Signaling Pathways and Experimental Workflows
The dual inhibition of topoisomerase I and II by this compound triggers a cascade of cellular events, ultimately leading to apoptosis. The following diagrams illustrate the mechanism of action and experimental workflows.
Caption: this compound's mechanism of action leading to apoptosis.
References
Intoplicine: A Technical and Developmental Analysis of a Dual Topoisomerase Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Intoplicine (also known as RP 60475 and NSC 645008) is a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative that emerged as a promising antitumor agent due to its novel mechanism of action.[1] Unlike many chemotherapeutics that target a single enzyme, this compound was identified as a dual inhibitor, targeting both topoisomerase I and topoisomerase II.[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation, making them validated targets for anticancer therapy. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development history of this compound, tailored for professionals in the field of oncology and drug development.
Discovery and Synthesis
This compound was developed as part of a series of 7H-benzo[e]pyrido[4,3-b]indole compounds and was identified as a lead candidate due to its potent activity in preclinical cancer models.[3] The core structure of this compound is a polycyclic aromatic system that facilitates its primary mechanism of DNA intercalation. While the specifics of the initial discovery and synthesis are proprietary to its development, the general class of benzo[e]pyrido[4,3-b]indoles is synthesized through multi-step organic chemistry routes designed to build the fused ring system and append the necessary side chains that modulate its pharmacological activity.
Structure-activity relationship (SAR) studies on this compound and 22 of its analogues revealed key structural features for its activity. Site-specific DNA cleavage mediated by topoisomerase I was observed primarily with the 7H-benzo[e]pyrido[4,3-b]indole scaffold. In contrast, the inhibition of topoisomerase II was linked to the presence of a hydroxyl group at the 3-position of this same scaffold.[1] This dual activity within a single molecule represented a significant step forward in circumventing potential resistance mechanisms associated with the inhibition of a single topoisomerase enzyme.[4]
Mechanism of Action
This compound exerts its cytotoxic effects through a dual-pronged attack on DNA maintenance machinery. The primary steps in its mechanism are:
-
DNA Intercalation: The planar aromatic core of the this compound molecule inserts itself between the base pairs of the DNA double helix. This binding is strong, with a reported association constant (KA) of 2 x 10(5) M-1, and causes a physical unwinding and lengthening of the DNA structure.[1][2]
-
Dual Topoisomerase Inhibition: this compound inhibits both topoisomerase I and topoisomerase II by stabilizing the "cleavable complex," a transient intermediate state where the enzyme is covalently bound to the DNA after inducing a strand break.[5]
-
Topoisomerase I Inhibition: By preventing the re-ligation of the single-strand breaks created by topoisomerase I, this compound leads to an accumulation of these breaks.
-
Topoisomerase II Inhibition: Similarly, it prevents the re-ligation of double-strand breaks created by topoisomerase II.
-
-
Induction of DNA Damage and Apoptosis: The accumulation of both single and double-strand DNA breaks triggers a cellular DNA damage response. When the damage is too extensive to be repaired, the cell is driven into programmed cell death, or apoptosis. This process involves the activation of a cascade of caspases, which are proteases that dismantle the cell in a controlled manner.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (RP 60475) and its derivatives, a new class of antitumor agents inhibiting both topoisomerase I and II activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacology study of this compound (RP 60475; NSC 645008), novel topoisomerase I and II inhibitor, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual topoisomerase I and II inhibition by this compound (RP-60475), a new antitumor agent in early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of this compound (RP 60475) administered as a 72 h infusion every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Intoplicine Against Tumor Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intoplicine (RP 60475, NSC 645008) is a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative that has demonstrated significant antitumor activity in preclinical studies. Its primary mechanism of action involves the dual inhibition of two essential nuclear enzymes: topoisomerase I and topoisomerase II. By targeting both enzymes, this compound introduces single- and double-strand DNA breaks, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its effects on various tumor cell lines, the experimental protocols used for its evaluation, and the molecular signaling pathways it modulates.
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic effects of this compound have been evaluated against a wide array of human tumor cell lines. The following tables summarize the quantitative data on its inhibitory activity, primarily presented as GI50 values (the concentration required to inhibit cell growth by 50%) from the National Cancer Institute's NCI-60 screen.
Table 1: GI50 Values for this compound (NSC 645008) in the NCI-60 Human Tumor Cell Line Screen
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.25 |
| HL-60(TB) | Leukemia | 0.16 |
| K-562 | Leukemia | 0.32 |
| MOLT-4 | Leukemia | 0.20 |
| RPMI-8226 | Leukemia | 0.40 |
| SR | Leukemia | 0.13 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 0.50 |
| EKVX | Non-Small Cell Lung | 0.32 |
| HOP-62 | Non-Small Cell Lung | 0.40 |
| HOP-92 | Non-Small Cell Lung | 0.25 |
| NCI-H226 | Non-Small Cell Lung | 0.63 |
| NCI-H23 | Non-Small Cell Lung | 0.50 |
| NCI-H322M | Non-Small Cell Lung | 0.40 |
| NCI-H460 | Non-Small Cell Lung | 0.32 |
| NCI-H522 | Non-Small Cell Lung | 0.63 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 0.32 |
| HCC-2998 | Colon Cancer | 0.40 |
| HCT-116 | Colon Cancer | 0.25 |
| HCT-15 | Colon Cancer | 0.50 |
| HT29 | Colon Cancer | 0.40 |
| KM12 | Colon Cancer | 0.32 |
| SW-620 | Colon Cancer | 0.25 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 0.32 |
| SF-295 | CNS Cancer | 0.25 |
| SF-539 | CNS Cancer | 0.20 |
| SNB-19 | CNS Cancer | 0.40 |
| SNB-75 | CNS Cancer | 0.32 |
| U251 | CNS Cancer | 0.50 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.25 |
| MALME-3M | Melanoma | 0.32 |
| M14 | Melanoma | 0.20 |
| SK-MEL-2 | Melanoma | 0.40 |
| SK-MEL-28 | Melanoma | 0.50 |
| SK-MEL-5 | Melanoma | 0.32 |
| UACC-257 | Melanoma | 0.25 |
| UACC-62 | Melanoma | 0.40 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 0.25 |
| OVCAR-3 | Ovarian Cancer | 0.32 |
| OVCAR-4 | Ovarian Cancer | 0.20 |
| OVCAR-5 | Ovarian Cancer | 0.40 |
| OVCAR-8 | Ovarian Cancer | 0.32 |
| SK-OV-3 | Ovarian Cancer | 0.50 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 0.40 |
| A498 | Renal Cancer | 0.50 |
| ACHN | Renal Cancer | 0.32 |
| CAKI-1 | Renal Cancer | 0.25 |
| RXF 393 | Renal Cancer | 0.40 |
| SN12C | Renal Cancer | 0.32 |
| TK-10 | Renal Cancer | 0.50 |
| UO-31 | Renal Cancer | 0.63 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 0.40 |
| DU-145 | Prostate Cancer | 0.50 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 0.32 |
| MDA-MB-231/ATCC | Breast Cancer | 0.40 |
| HS 578T | Breast Cancer | 0.50 |
| BT-549 | Breast Cancer | 0.32 |
| T-47D | Breast Cancer | 0.25 |
| MDA-MB-468 | Breast Cancer | 0.63 |
Data sourced from the NCI Developmental Therapeutics Program (DTP) database for NSC 645008 (this compound). The GI50 is the concentration of the drug that causes 50% growth inhibition.
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a high-throughput assay used to determine the cytotoxic and/or cytostatic effects of compounds against 60 different human cancer cell lines.
Methodology:
-
Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell line.
-
Incubation: Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Addition: this compound, dissolved in a suitable solvent, is added to the plates over a 5-log concentration range.
-
Incubation with Drug: The plates are incubated with the compound for an additional 48 hours.
-
Cell Viability Assay: After the incubation period, the assay is terminated, and cell viability is determined using the sulforhodamine B (SRB) assay. The SRB assay is a colorimetric assay that measures cell protein content.
-
Data Analysis: The absorbance is read at 515 nm, and the GI50 value is calculated from the dose-response curves.
Topoisomerase I and II Inhibition Assay
This assay measures the ability of this compound to inhibit the catalytic activity of topoisomerase I and II.
Methodology for Topoisomerase I Inhibition (DNA Relaxation Assay):
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and varying concentrations of this compound in an appropriate assay buffer.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by electrophoresis on an agarose gel.
-
Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA compared to the control without the inhibitor.
Methodology for Topoisomerase II Inhibition (kDNA Decatenation Assay):
-
Reaction Mixture: A reaction mixture is prepared containing kinetoplast DNA (kDNA), which consists of a network of interlocked DNA minicircles, purified human topoisomerase II, and varying concentrations of this compound in an ATP-containing assay buffer.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to decatenate the kDNA into individual minicircles.
-
Termination of Reaction: The reaction is stopped as described for the topoisomerase I assay.
-
Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel.
-
Visualization: The DNA is visualized as described above. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated minicircles compared to the control.
Alkaline Elution Assay for DNA Strand Breaks
This assay is used to detect single- and double-strand DNA breaks and DNA-protein crosslinks induced by this compound.
Methodology:
-
Cell Labeling and Treatment: Tumor cells are pre-labeled with a radioactive DNA precursor (e.g., [¹⁴C]thymidine). The labeled cells are then treated with varying concentrations of this compound for a specified duration.
-
Cell Lysis: The cells are lysed on a filter membrane using a lysis solution containing a detergent (e.g., SDS) and proteinase K.
-
Alkaline Elution: The DNA is slowly eluted from the filter with an alkaline buffer (pH 12.1). The rate of elution is proportional to the number of DNA strand breaks.
-
Fraction Collection and Quantification: Fractions of the eluate are collected over time, and the amount of DNA in each fraction is quantified by liquid scintillation counting.
-
Data Analysis: The elution profiles of treated cells are compared to those of untreated control cells to determine the extent of DNA damage.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
This compound demonstrates potent in vitro cytotoxic activity against a broad spectrum of human tumor cell lines. Its dual inhibitory action on topoisomerase I and II, coupled with its ability to intercalate into DNA, leads to significant DNA damage, culminating in G2/M phase cell cycle arrest and the induction of apoptosis. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential anticancer therapeutic. Future investigations should focus on elucidating the finer details of its molecular interactions and its efficacy in combination with other chemotherapeutic agents.
Methodological & Application
Application Notes and Protocols: Alkaline Elution Assay for Intoplicine-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intoplicine (RP-60475) is a novel antitumor agent that has demonstrated potent cytotoxic activity in various cancer cell lines. Its mechanism of action involves the dual inhibition of two key nuclear enzymes: topoisomerase I and topoisomerase II.[1] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and recombination. By inhibiting their function, this compound stabilizes the transient DNA-enzyme complexes, leading to the formation of DNA single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA-protein cross-links (DPCs).[1] The alkaline elution assay is a sensitive and reliable method for quantifying such DNA damage, making it an invaluable tool for studying the genotoxic effects of this compound and similar topoisomerase inhibitors.
These application notes provide a detailed protocol for utilizing the alkaline elution assay to measure this compound-induced DNA damage in cultured cells.
Mechanism of Action: this compound-Induced DNA Damage
This compound exerts its cytotoxic effects by trapping both topoisomerase I and topoisomerase II in covalent complexes with DNA.[1]
-
Topoisomerase I Inhibition: Leads to the accumulation of single-strand breaks.
-
Topoisomerase II Inhibition: Results in the formation of double-strand breaks.
The stabilization of these "cleavable complexes" by this compound prevents the re-ligation of the DNA strands, leading to protein-linked DNA breaks.[2] This accumulation of DNA damage can ultimately trigger apoptotic cell death in rapidly dividing cancer cells.[2][3]
Figure 1: Signaling pathway of this compound-induced DNA damage.
Quantitative Data Summary
The following table summarizes the quantitative data on DNA damage induced by this compound as measured by the alkaline elution assay in KB cells.[1] The damage is expressed in rad-equivalents, a unit used to compare the amount of DNA damage induced by a chemical to that induced by a known dose of ionizing radiation.
| This compound Concentration (µM) | DNA Single-Strand Breaks (Rad-equivalents) |
| > 1 | Decreased |
| 1 (Maximum Frequency) | ~220 |
Note: The frequency of single-strand breaks (SSBs) induced by this compound follows a bell-shaped curve with respect to drug concentration, with the maximum damage observed at 1 µM.[1] At concentrations higher than 1 µM, the DNA intercalating activity of this compound may interfere with the assay, leading to a decrease in detectable breaks.[1] Similar bell-shaped curves were also observed for DNA double-strand breaks and DNA-protein cross-links.[1]
Experimental Protocols
Materials
-
Cell Culture:
-
KB cells (or other appropriate cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
-
Alkaline Elution Buffers and Solutions:
-
Lysis Solution: 2 M NaCl, 0.04 M EDTA (disodium salt), 0.1% Sarkosyl, pH 10.0. (Proteinase K can be added to a final concentration of 0.5 mg/mL for experiments detecting DNA-protein cross-links).
-
Washing Solution: 0.02 M EDTA (disodium salt), pH 10.0.
-
Elution Buffer: 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA (disodium salt), 0.1% Sarkosyl, adjusted to pH 12.1.
-
-
DNA Quantification:
-
DNA fluorophore (e.g., Hoechst 33258 or PicoGreen)
-
Fluorometer
-
-
Equipment:
-
Peristaltic pump
-
Fraction collector
-
25 mm diameter, 2 µm pore size polycarbonate filters
-
Filter holders
-
Scintillation vials or microplate for fluorescence reading
-
Experimental Workflow
Figure 2: Experimental workflow for the alkaline elution assay.
Detailed Methodology
1. Cell Culture and this compound Treatment: a. Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. b. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO) and a positive control for DNA damage (e.g., a known concentration of a DNA damaging agent like methyl methanesulfonate or irradiation).
2. Cell Harvesting: a. After treatment, gently scrape or trypsinize the cells. b. Centrifuge the cell suspension at a low speed (e.g., 1000 rpm for 5 minutes) at 4°C. c. Discard the supernatant and resuspend the cell pellet in ice-cold PBS. d. Count the cells to ensure an equal number of cells are loaded for each experimental condition.
3. Loading Cells onto Filter: a. Place a polycarbonate filter in the filter holder. b. Carefully load a known number of cells (e.g., 0.5 - 1 x 10^6) onto the filter. A gentle vacuum can be applied to remove the PBS.
4. Cell Lysis: a. Add the lysis solution to the filter and incubate for a sufficient time (e.g., 1 hour) at room temperature to lyse the cells and release the DNA. For the detection of DNA-protein cross-links, a lysis solution containing proteinase K should be used in a parallel experiment to digest the proteins. The difference in elution rates with and without proteinase K indicates the presence of DPCs.
5. DNA Washing: a. After lysis, wash the DNA retained on the filter with the washing solution to remove any remaining cellular debris.
6. Alkaline Elution: a. Perfuse the filter with the alkaline elution buffer at a constant flow rate (e.g., 0.03-0.04 mL/min) using a peristaltic pump. The high pH of the buffer denatures the DNA and allows the single-stranded fragments to elute from the filter. The rate of elution is proportional to the number of single-strand breaks.
7. Fraction Collection: a. Collect the eluate in fractions at regular intervals (e.g., every 90 minutes) for a total of several hours using a fraction collector. b. After the elution is complete, recover the DNA remaining on the filter by vigorous washing.
8. DNA Quantification: a. Determine the amount of DNA in each collected fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye. b. Create a standard curve with known concentrations of DNA to accurately quantify the amount of DNA in each sample.
9. Data Analysis: a. Plot the fraction of DNA remaining on the filter versus the elution time for each treatment condition. b. The elution rate constant (k) can be calculated from the slope of the linear portion of the elution curve. An increase in the elution rate compared to the control indicates an increase in DNA single-strand breaks. c. The results can be expressed as rad-equivalents by comparing the elution rate of this compound-treated cells to that of cells exposed to known doses of X-rays.
Conclusion
The alkaline elution assay is a powerful technique for quantifying the DNA damage induced by dual topoisomerase inhibitors like this compound. By providing a detailed, step-by-step protocol and summarizing the expected outcomes, these application notes serve as a valuable resource for researchers investigating the genotoxicity of novel anticancer agents. The ability to quantify single-strand breaks, and by modification of the protocol, double-strand breaks and DNA-protein cross-links, allows for a comprehensive understanding of the mechanism of action of such compounds.
References
Application Notes and Protocols for Soft Agar Colony Formation Assay with Intoplicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The soft agar colony formation assay is a gold-standard in vitro method for assessing anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity. This assay is crucial in preclinical cancer research and drug development to evaluate the anti-cancer potential of novel compounds. Intoplicine, a dual inhibitor of topoisomerase I and II, has demonstrated significant anti-tumor activity.[1][2] This document provides detailed application notes and a comprehensive protocol for utilizing the soft agar colony formation assay to evaluate the efficacy of this compound.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by inhibiting both topoisomerase I and topoisomerase II. These enzymes are critical for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the enzyme-DNA cleavage complex, this compound leads to the accumulation of DNA strand breaks, triggering the DNA damage response (DDR), cell cycle arrest, and ultimately, apoptosis.[1] The inhibition of topoisomerases can impact key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and EGFR/MAPK pathways, which are also crucial for anchorage-independent growth.[3][4][5]
Data Presentation: Efficacy of this compound in Soft Agar Assays
The following table summarizes the in vitro activity of this compound against human tumor colony-forming units in a soft-agar cloning assay. The data is based on a study by Ravdin et al., 1993.[2]
| Treatment Condition | This compound Concentration (µg/mL) | Percentage of Responsive Specimens (%) |
| 1-hour exposure | 2.5 | 26 |
| 10.0 | 54 | |
| Continuous exposure | 0.25 | 16 |
| 2.5 | 71 |
Response was defined as a 50% or greater reduction in the number of colony-forming units in drug-treated samples compared to saline-treated controls.[2]
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a soft agar colony formation assay to assess the effect of this compound on cancer cells.
Materials and Reagents
-
Cancer cell line of interest (e.g., breast, non-small-cell lung, ovarian cancer cell lines)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Noble Agar or Agarose (DNA grade)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
6-well tissue culture plates or 35 mm Petri dishes
-
Sterile conical tubes (15 mL and 50 mL)
-
Water baths (set to 42°C and 37°C)
-
Humidified incubator (37°C, 5% CO2)
-
Microscope for colony counting
-
Crystal Violet staining solution (0.005% in PBS)
Experimental Workflow Diagram
Caption: Workflow for the soft agar colony formation assay with this compound.
Detailed Protocol
1. Preparation of Agar Solutions:
-
1% Agar Solution (for base layer):
-
Dissolve 1 g of Noble Agar in 100 mL of sterile, deionized water.
-
Autoclave to sterilize.
-
Before use, melt the agar in a microwave or water bath and then equilibrate to 42°C in a water bath.
-
-
0.6% or 0.7% Agar Solution (for top layer):
2. Preparation of the Base Layer:
-
Warm 2x complete medium to 37°C.
-
In a sterile tube, mix equal volumes of the 1% agar solution (at 42°C) and the 2x complete medium (at 37°C) to get a final concentration of 0.5% agar in 1x complete medium.
-
Immediately dispense 1.5 mL of this mixture into each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature in a sterile hood for at least 30 minutes.
3. Preparation of the Cell Layer:
-
Harvest cells using trypsin and prepare a single-cell suspension in complete medium.
-
Count the cells and adjust the concentration. A common starting point is 5,000-10,000 cells per well, but this should be optimized for your cell line.[7]
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
For each treatment condition (including a vehicle control), mix the cell suspension with the 2x this compound solution and pre-warmed (37°C) 2x complete medium.
-
Carefully add an equal volume of the 0.6% or 0.7% agar solution (at 42°C) to the cell/drug mixture. Mix gently by pipetting to avoid bubbles. The final agar concentration should be around 0.3-0.35%.
-
Immediately overlay 1.5 mL of the cell-agar suspension onto the solidified base layer.
4. Incubation:
-
Allow the top layer to solidify at room temperature for 30 minutes.
-
Add 1 mL of complete medium (containing the appropriate final concentration of this compound or vehicle) on top of the agar to prevent it from drying out.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 2-3 weeks, or until colonies are visible.
-
Feed the cells by replacing the top medium with fresh medium containing this compound or vehicle every 2-3 days.
5. Staining and Colony Counting:
-
After the incubation period, carefully remove the medium from the top of the agar.
-
Add 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for 1-2 hours at room temperature.[7]
-
Gently wash the wells with PBS to remove excess stain.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells.
-
Quantify the results by calculating the percentage of colony inhibition for each this compound concentration compared to the vehicle control.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound, leading to the inhibition of anchorage-independent growth.
Caption: this compound's inhibition of Topoisomerases and its downstream effects.
Conclusion
The soft agar colony formation assay is an indispensable tool for evaluating the anti-tumorigenic properties of compounds like this compound. The provided protocol and application notes offer a comprehensive guide for researchers to effectively utilize this assay in their drug discovery and development efforts. The ability of this compound to inhibit anchorage-independent growth, as demonstrated through this assay, underscores its potential as a valuable anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of this compound (RP60475), a new DNA topoisomerase I and II inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols for Topoisomerase Cleavage Assay Using Intoplicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and chromosome segregation. These enzymes function by creating transient single-strand (Type I) or double-strand (Type II) breaks in the DNA backbone, allowing for the passage of DNA strands to relieve supercoiling and untangle DNA. Due to their vital role in cell proliferation, topoisomerases are prominent targets for cancer chemotherapy.
Intoplicine is a potent antitumor agent that functions as a dual inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2] It acts as a "topoisomerase poison" by stabilizing the covalent enzyme-DNA intermediate, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately triggering apoptosis in cancer cells.[2] The unique mechanism of this compound, targeting both major types of topoisomerases, allows it to circumvent certain types of drug resistance that can arise from the downregulation or mutation of a single topoisomerase enzyme.[2][3]
These application notes provide detailed protocols for performing in vitro topoisomerase cleavage assays using this compound to assess its inhibitory activity against both topoisomerase I and topoisomerase II.
Mechanism of Action: this compound as a Dual Topoisomerase Poison
This compound intercalates into DNA and stabilizes the cleavage complexes of both Topo I and Topo II. This action transforms the essential enzymes into cellular toxins that generate persistent DNA strand breaks.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on topoisomerase I and II cleavage activities. This compound typically exhibits a bell-shaped dose-response curve, where the cleavage activity increases with concentration up to a certain point (around 1 µM for single-strand breaks) and then decreases at higher concentrations, which is a characteristic of DNA intercalating agents.[2]
Table 1: this compound Activity against Topoisomerase I
| This compound Concentration (µM) | DNA Cleavage Product | Observation | Reference |
| 0.1 - 1.0 | Nicked Circular DNA | Dose-dependent increase in single-strand breaks. | [2] |
| > 1.0 | Nicked Circular DNA | Decreased formation of cleavage complexes. | [2] |
| 0.3 | Linearized pBR322 fragment | Significant stimulation of Topo I-mediated cleavage. | [4] |
Table 2: this compound Activity against Topoisomerase II
| This compound Concentration (µM) | DNA Cleavage Product | Observation | Reference |
| 0.1 - 1.0 | Linear DNA / Decatenated kDNA | Dose-dependent increase in double-strand breaks. | [2] |
| > 1.0 | Linear DNA / Decatenated kDNA | Decreased formation of cleavage complexes. | [2] |
| 1.5 | Linearized pBR322 fragment | Significant stimulation of Topo II-mediated cleavage. | [4] |
Experimental Protocols
The following protocols are designed for the in vitro assessment of this compound's ability to induce topoisomerase-mediated DNA cleavage.
Protocol 1: Topoisomerase I Cleavage Assay
This assay measures the conversion of supercoiled plasmid DNA to nicked circular DNA due to the stabilization of the Topo I-DNA cleavage complex by this compound.
Materials:
-
Purified human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT)
-
Sterile deionized water
-
0.5 M EDTA, pH 8.0
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
-
6x DNA Loading Dye
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
DMSO (for dissolving this compound)
Workflow for Topoisomerase I Cleavage Assay:
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice in the following order:
-
Sterile deionized water to a final volume of 20 µL
-
2 µL of 10x Topo I Assay Buffer
-
200-500 ng of supercoiled plasmid DNA
-
Desired concentration of this compound (diluted from a stock solution in DMSO). For a negative control, add an equivalent volume of DMSO.
-
-
Enzyme Addition: Add 1-2 units of purified Topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 2 µL of 0.5 M EDTA.
-
Protein Digestion: Add 2 µL of Proteinase K (20 mg/mL) and incubate at 50°C for 30-60 minutes to digest the topoisomerase.
-
Sample Preparation for Electrophoresis: Add 4 µL of 6x DNA loading dye to each reaction.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer containing ethidium bromide (0.5 µg/mL). Run the gel at a constant voltage until the dye fronts have migrated an adequate distance.
-
Visualization and Quantification: Visualize the DNA bands under UV light. The supercoiled DNA will migrate fastest, followed by the nicked circular DNA. Quantify the percentage of nicked DNA in each lane using densitometry software.
Protocol 2: Topoisomerase II Cleavage Assay
This assay can be performed in two ways: a plasmid linearization assay or a kDNA decatenation assay. The principle is to detect the formation of double-strand breaks stabilized by this compound.
Materials:
-
Purified human Topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA)
-
This compound
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP)
-
Sterile deionized water
-
0.5 M EDTA, pH 8.0
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
-
6x DNA Loading Dye
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
DMSO (for dissolving this compound)
Workflow for Topoisomerase II Cleavage Assay:
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice in the following order:
-
Sterile deionized water to a final volume of 20 µL
-
2 µL of 10x Topo II Assay Buffer (containing ATP)
-
200-500 ng of supercoiled plasmid DNA or kDNA
-
Desired concentration of this compound (diluted from a stock solution in DMSO). For a negative control, add an equivalent volume of DMSO.
-
-
Enzyme Addition: Add 1-2 units of purified Topoisomerase II to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 2 µL of 0.5 M EDTA.
-
Protein Digestion: Add 2 µL of Proteinase K (20 mg/mL) and incubate at 50°C for 30-60 minutes.
-
Sample Preparation for Electrophoresis: Add 4 µL of 6x DNA loading dye to each reaction.
-
Agarose Gel Electrophoresis:
-
For plasmid linearization: Load samples onto a 1% agarose gel. The linear DNA product will migrate between the supercoiled and nicked circular forms.
-
For kDNA decatenation: Load samples onto a 1% agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
-
Visualization and Quantification: Visualize the DNA bands under UV light. Quantify the percentage of linear DNA (for plasmid assay) or decatenated kDNA (for kDNA assay) using densitometry.
Data Analysis and Interpretation
The primary outcome of these assays is the visualization and quantification of different DNA topoisomers on an agarose gel.
-
Topoisomerase I Cleavage: An effective concentration of this compound will result in an increased intensity of the band corresponding to nicked circular DNA compared to the control (enzyme alone).
-
Topoisomerase II Cleavage:
-
Plasmid Linearization: A successful assay will show a distinct band for linear DNA, with its intensity increasing with effective this compound concentrations.
-
kDNA Decatenation: In the absence of an inhibitor, Topo II will decatenate the kDNA network, resulting in fast-migrating minicircles. An effective poison like this compound will trap the enzyme on the kDNA, preventing the release of minicircles, thus the signal for decatenated products will be reduced or absent, while linearized fragments of the kDNA network might appear.
-
The unique cleavage site patterns induced by this compound can be further investigated by sequencing the cleaved DNA fragments, though this is beyond the scope of these basic protocols.[2] It has been noted that the cleavage patterns for this compound are distinct from those of other well-known topoisomerase inhibitors like camptothecin and etoposide.[2]
Troubleshooting
| Issue | Possible Cause | Solution |
| No DNA cleavage observed | Inactive enzyme | Use a fresh aliquot of enzyme; verify enzyme activity with a positive control inhibitor (e.g., camptothecin for Topo I, etoposide for Topo II). |
| Inactive this compound | Prepare a fresh stock solution of this compound. | |
| Incorrect buffer composition | Ensure all buffer components are at the correct concentration, especially ATP for the Topo II assay. | |
| High background cleavage in control | Nuclease contamination | Use high-quality, nuclease-free reagents and sterile techniques. |
| Smearing of DNA bands | DNA overloading | Reduce the amount of DNA loaded onto the gel. |
| Incomplete proteinase K digestion | Increase incubation time or proteinase K concentration. | |
| Decreased cleavage at high this compound concentrations | DNA intercalation effect | This is an expected phenomenon for intercalating agents. Test a wider range of lower concentrations to observe the optimal cleavage-inducing concentration. |
Conclusion
The topoisomerase cleavage assays described provide robust and reliable methods for characterizing the inhibitory activity of this compound. By demonstrating its ability to trap both topoisomerase I and II in cleavage complexes, these protocols are valuable tools for researchers in cancer biology and drug development to further investigate the therapeutic potential of this and other dual topoisomerase inhibitors.
References
Application Notes and Protocols: Investigating the Effects of Intoplicine on KB Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intoplicine is a synthetic derivative of the natural alkaloid ellipticine and has demonstrated significant antitumor activity. Its primary mechanism of action involves the dual inhibition of two critical nuclear enzymes: topoisomerase I and topoisomerase II.[1] These enzymes are essential for resolving DNA topological problems during replication, transcription, and recombination. By inhibiting both topoisomerases, this compound induces DNA single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA-protein cross-links, ultimately leading to cell cycle arrest and apoptosis.[1]
KB cells, a human oral squamous carcinoma cell line, serve as a valuable in vitro model for studying the cellular and molecular effects of anticancer agents. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on KB cells, with a focus on its impact on cell viability, cell cycle progression, and the induction of apoptosis.
Data Presentation
Table 1: Cytotoxicity of this compound on KB Cells
| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | IC50 (µM) |
| 0 (Control) | 24 | 100 | |
| 0.1 | 24 | ||
| 1 | 24 | ||
| 10 | 24 | ||
| 0 (Control) | 48 | 100 | |
| 0.1 | 48 | ||
| 1 | 48 | ||
| 10 | 48 | ||
| 0 (Control) | 72 | 100 | |
| 0.1 | 72 | ||
| 1 | 72 | ||
| 10 | 72 |
Table 2: Effect of this compound on KB Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (DMSO) | ||||
| This compound (IC50 concentration) for 24h | ||||
| This compound (IC50 concentration) for 48h |
Table 3: Induction of Apoptosis in KB Cells by this compound
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (DMSO) | |||
| This compound (IC50 concentration) for 24h | |||
| This compound (IC50 concentration) for 48h |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: KB (human oral squamous carcinoma)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of KB cells by 50% (IC50).
-
Materials:
-
KB cells
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed KB cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of KB cells in different phases of the cell cycle after this compound treatment.
-
Materials:
-
KB cells
-
Complete culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed KB cells in 6-well plates and incubate until they reach 60-70% confluency.
-
Treat the cells with this compound (e.g., at its IC50 concentration) for 24 and 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptosis), can be quantified.
-
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
-
Materials:
-
KB cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed KB cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 24 and 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Western Blot Analysis of Apoptotic Proteins
This protocol detects changes in the expression of key apoptosis-related proteins.
-
Materials:
-
KB cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat KB cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Mechanism of this compound action.
References
Application Notes and Protocols for Intoplicine Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intoplicine (RP 60475, NSC 645008) is a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative that has demonstrated significant antitumor activity in preclinical studies.[1][2][3][4][5][6][7][8][9] Its primary mechanism of action is the dual inhibition of two essential nuclear enzymes: topoisomerase I and topoisomerase II.[1][2][4][10] By stabilizing the covalent enzyme-DNA intermediates, this compound induces single and double-strand DNA breaks, leading to cell cycle arrest and apoptosis.[1][2][10][11] This unique dual-inhibitory action suggests that this compound may overcome resistance mechanisms associated with agents that target only one of the topoisomerase enzymes.[1][10]
These application notes provide a comprehensive overview of the available preclinical data on this compound administration in mouse models and detailed protocols for establishing and utilizing mouse xenografts for efficacy studies. While specific data on this compound in solid tumor xenograft models is limited in publicly available literature, the provided protocols are based on established methodologies for in vivo cancer research.[12][13]
Data Presentation
In Vivo Efficacy of this compound in a Murine Leukemia Model
| Parameter | Value | Reference |
| Mouse Strain | B6D2F1 | [2][7] |
| Tumor Model | P388 Lymphocytic Leukemia | [2][7] |
| Drug Administration | Intraperitoneal (i.p.) | [2] |
| Treatment Schedule | Daily for 4 consecutive days, starting on day 1 post-tumor implantation | [2] |
| Efficacy Endpoint | Median survival time of treated (T) vs. control (C) mice (% T/C) | [2] |
| Minimum Activity Threshold | % T/C ≥ 150% | [2] |
Signaling Pathways
Dual Inhibition of Topoisomerase I & II and Downstream Cellular Effects
This compound's simultaneous inhibition of topoisomerase I and II triggers a cascade of cellular events, primarily initiated by the formation of DNA strand breaks. This DNA damage activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Human Tumor Xenograft Model
This protocol outlines the standard procedure for developing a subcutaneous xenograft model using human cancer cell lines in immunocompromised mice.
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take-rate)
-
6-8 week old immunocompromised mice (e.g., Athymic Nude, SCID, or NOD/SCID)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Animal housing and husbandry supplies
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen human cancer cell line under standard conditions until they reach 70-80% confluency.
-
On the day of injection, harvest the cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer. Assess cell viability (trypan blue exclusion).
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL). Keep cells on ice.
-
-
Animal Preparation and Tumor Cell Implantation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Shave and sterilize the injection site on the flank of the mouse with an alcohol wipe.
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
Monitor the mice for recovery from anesthesia and return them to their cages.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow. This can take several days to a few weeks depending on the cell line.
-
Once tumors are palpable, begin measuring them 2-3 times per week using calipers.[12]
-
Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2 .
-
Monitor animal body weight and overall health throughout the study.
-
Protocol 2: this compound Administration and Efficacy Evaluation
This protocol describes the administration of this compound to tumor-bearing mice and the subsequent evaluation of its antitumor efficacy.
Materials:
-
Tumor-bearing mice with established tumors (e.g., 100-200 mm³)
-
This compound (to be formulated in a suitable vehicle)
-
Vehicle control solution
-
Sterile syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Drug Preparation:
-
Prepare the this compound solution in a sterile, appropriate vehicle for in vivo administration. The choice of vehicle will depend on the solubility of this compound and should be non-toxic to the animals. Common vehicles include saline, PBS, or solutions containing solubilizing agents like DMSO and Cremophor EL.
-
Prepare the vehicle control solution in the same manner without the addition of this compound.
-
-
Animal Grouping and Dosing:
-
Randomize the tumor-bearing mice into treatment and control groups once the tumors have reached the desired average size.
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal, intravenous). The 1993 study by Riou et al. utilized intraperitoneal injection.[2]
-
Administer the vehicle control to the control group using the same volume, route, and schedule.
-
The dosing schedule should be based on preclinical data, if available. The Riou et al. study used a daily injection for four consecutive days.[2]
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI), which can be calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Experimental Workflow Diagram
Conclusion
This compound represents a promising anticancer agent due to its dual inhibitory effect on topoisomerase I and II. The protocols provided herein offer a standardized framework for conducting preclinical efficacy studies of this compound in mouse xenograft models. While specific dose-response data for this compound in solid tumor xenografts is not extensively documented in public literature, the methodologies described can be adapted to determine optimal dosing and treatment regimens. Further preclinical investigation is warranted to fully elucidate the therapeutic potential of this compound in a variety of solid tumor types.
References
- 1. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 4. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (RP 60475) and its derivatives, a new class of antitumor agents inhibiting both topoisomerase I and II activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I trial of this compound (RP 60475) administered as a 72 h infusion every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase I and pharmacology study of this compound (RP 60475; NSC 645008), novel topoisomerase I and II inhibitor, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Cytotoxicity of Intoplicine in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intoplicine (RP-60475) is a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative that has demonstrated significant antitumor activity. Its primary mechanism of action is the dual inhibition of two essential nuclear enzymes: topoisomerase I and topoisomerase II.[1][2][3][4] These enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting both topoisomerases, this compound introduces DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][3] This dual-targeting approach may offer an advantage in overcoming resistance mechanisms associated with single-target topoisomerase inhibitors.[1][3]
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for preclinical drug development.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the cytotoxic effects of this compound in different cancer cell lines. This data, gathered from published studies, provides a comparative overview of this compound's potency across various cancer types.
| Cancer Cell Line | Tissue of Origin | Parameter | Concentration | % Positive Response / IC50 | Reference |
| KB | Oral Carcinoma | IC50 | - | ~1 µM (maximum SSB induction) | [1][3] |
| Breast Cancer | Breast | % Positive Response | 10.0 µg/mL (1-hour exposure) | 71% | [5] |
| Non-Small-Cell Lung Cancer | Lung | % Positive Response | 10.0 µg/mL (1-hour exposure) | 69% | [5] |
| Ovarian Cancer | Ovary | % Positive Response | 10.0 µg/mL (1-hour exposure) | 45% | [5] |
| Breast Cancer | Breast | % Positive Response | 2.5 µg/mL (continuous exposure) | 71% | [2] |
| Non-Small-Cell Lung Cancer | Lung | % Positive Response | 2.5 µg/mL (continuous exposure) | Not Reported | [2] |
| Ovarian Cancer | Ovary | % Positive Response | 2.5 µg/mL (continuous exposure) | Not Reported | [2] |
Note: The term "% Positive Response" in the context of the cited study indicates that the colony-forming unit count in drug-treated samples was 50% or less than that of control samples.[5]
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This protocol outlines the steps for determining the IC50 of this compound in adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (RP-60475)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for the dose-response curve. It is advisable to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.
-
Visualizations
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual topoisomerase I and II inhibition by this compound (RP-60475), a new antitumor agent in early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (RP 60475) and its derivatives, a new class of antitumor agents inhibiting both topoisomerase I and II activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of this compound (RP60475), a new DNA topoisomerase I and II inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intoplicine in Ovarian Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intoplicine (also known as RP-60475) is a synthetic derivative of the DNA intercalator benzo[e]pyridoindole and has been investigated for its antitumor properties. It functions as a dual inhibitor of two critical nuclear enzymes: topoisomerase I and topoisomerase II.[1] These enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting both topoisomerases, this compound introduces single and double-strand DNA breaks, ultimately leading to programmed cell death (apoptosis) in cancer cells. This dual-targeting mechanism offers a potential advantage in overcoming resistance that may develop against agents that inhibit only one of the topoisomerase enzymes.
These application notes provide a comprehensive overview of the use of this compound in an ovarian cancer research setting, including its mechanism of action, protocols for key experimental assays, and available data on its efficacy.
Mechanism of Action
This compound exerts its cytotoxic effects through the following mechanisms:
-
DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix.
-
Topoisomerase I Inhibition: It stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of single-strand breaks.
-
Topoisomerase II Inhibition: Similarly, it stabilizes the topoisomerase II-DNA cleavage complex, leading to an accumulation of double-strand breaks.
The accumulation of these DNA strand breaks triggers a DNA damage response, which, if the damage is too extensive to be repaired, activates the apoptotic cascade, resulting in cancer cell death.
Data Presentation
Table 1: In Vitro Efficacy of Dual Topoisomerase Inhibitors
| Compound | Ovarian Cancer Cell Lines | Parameter | Value | Reference |
| This compound | KB cells (human carcinoma) | Concentration for maximum single-strand breaks | 1 µM | |
| P8-D6 | Multiple Ovarian Cancer Cell Lines | Average GI50 | 0.12 µM | [2] |
| A2780 | IC50 | < 1 µM | [2] | |
| IGROV-1 | IC50 | < 1 µM | [2] | |
| OVCAR-8 | IC50 | < 1 µM | [2] | |
| SKOV-3 | IC50 | < 1 µM | [2] | |
| Cisplatin | Multiple Ovarian Cancer Cell Lines | Average GI50 | 15.25 µM | [2] |
| Topotecan | Multiple Ovarian Cancer Cell Lines | Average GI50 | 0.23 µM | [2] |
Note: GI50 is the concentration required to inhibit cell growth by 50%. IC50 is the concentration required to inhibit a biological process by 50%. P8-D6 is presented here as a potent, more recent dual topoisomerase inhibitor to provide context for the potential efficacy of this class of compounds against ovarian cancer.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits the growth of ovarian cancer cells by 50% (IC50).
Materials:
-
Ovarian cancer cell lines (e.g., A2780, SKOV-3, OVCAR-8)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells with this compound for the desired time period (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Ovarian cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.
Materials:
-
Ovarian cancer cells
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a class of dual topoisomerase inhibitors with the potential for significant antitumor activity in ovarian cancer. Its ability to target both topoisomerase I and II may offer an advantage in circumventing certain mechanisms of drug resistance. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar compounds in ovarian cancer models. Further research is warranted to establish a more comprehensive profile of this compound's activity in various ovarian cancer subtypes and to identify predictive biomarkers for patient response.
References
Application Notes and Protocols for In Vivo Studies of Intoplicine Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intoplicine (RP 60475, NSC 645008) is a potent anti-tumor agent that functions as a dual inhibitor of topoisomerase I and II.[1][2] By stabilizing the covalent complex between these enzymes and DNA, this compound induces DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis in cancer cells. Its unique mechanism of action, targeting both topoisomerase enzymes, makes it a compound of significant interest for overcoming drug resistance observed with agents that inhibit only one of the topoisomerases.[2] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo studies, particularly in murine models, to facilitate preclinical research into its efficacy and pharmacokinetics.
Data Presentation
Table 1: this compound Formulation and Administration for Murine In Vivo Studies
| Parameter | Details | Reference |
| Drug | This compound (RP 60475) | [3] |
| Solvent | Distilled Water | [3] |
| Route of Administration | Intraperitoneal (i.p.) | [3] |
| Administration Volume | 0.5 mL per mouse | [3] |
| Animal Model | P388 Leukemia in B6D2F1 mice | [3] |
| Dosing Schedule | Daily for 4 consecutive days, starting on day 1 post-tumor implantation. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol details the preparation of an aqueous solution of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Sterile distilled water for injection
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required amount of this compound: Calculate the total amount of this compound needed based on the number of animals, the dose to be administered (in mg/kg), the average weight of the mice, and the total injection volume.
-
Weighing this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the required volume of sterile distilled water to achieve the desired final concentration.
-
Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization (Optional but Recommended): If the initial components were not sterile, the final solution can be sterilized by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: It is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, store the solution protected from light at 2-8°C. The stability of this compound in aqueous solution under these conditions should be validated.
Protocol 2: In Vivo Administration of this compound in a Murine Model
This protocol describes the intraperitoneal administration of the prepared this compound formulation to mice.
Materials:
-
Prepared this compound formulation
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Mouse restraining device (optional)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each mouse accurately before administration to calculate the precise volume of the this compound solution to be injected.
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into a sterile syringe. Ensure there are no air bubbles.
-
Animal Restraint: Gently but firmly restrain the mouse. Proper restraint is crucial to ensure the safety of the animal and the administrator and for accurate injection.
-
Injection Site: The injection site for intraperitoneal administration is typically the lower right or left quadrant of the abdomen.
-
Administration: Tilt the mouse slightly with its head downwards. Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity. Be cautious to avoid puncturing the internal organs.
-
Injection: Slowly inject the this compound solution.
-
Post-injection Monitoring: After injection, return the mouse to its cage and monitor for any immediate adverse reactions. Continue to monitor the animals regularly throughout the study for signs of toxicity or tumor progression.
Mandatory Visualizations
This compound's Mechanism of Action and Downstream Signaling
Caption: this compound's signaling pathway leading to cell cycle arrest and apoptosis.
Experimental Workflow for In Vivo this compound Formulation and Administration
Caption: Workflow for preparing and administering this compound in vivo.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Intoplicine-Induced Liver Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating and mitigating the challenges of Intoplicine-induced liver toxicity in experimental settings. The information is based on established principles of drug-induced liver injury (DILI) and provides a framework for investigating the specific mechanisms of this compound's hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound?
A1: Clinical studies have consistently identified hepatotoxicity as the primary dose-limiting toxicity of this compound.[1][2][3] In a phase I study, dose-dependent and reproducible liver toxicity was observed, with one patient experiencing a fatal hepatic coma at a high dose.[1][2] Another phase I trial also reported hepatic toxicity as a dose-limiting factor.[3]
Q2: What are the likely molecular mechanisms underlying this compound-induced liver toxicity?
A2: While the specific molecular mechanisms for this compound are not fully elucidated in the available literature, the hepatotoxicity of many chemotherapeutic agents involves common pathways. Researchers should consider investigating the following putative mechanisms for this compound:
-
Generation of Reactive Oxygen Species (ROS): The metabolism of many drugs can lead to the production of ROS, causing oxidative stress and subsequent damage to hepatocytes.[4][5][6]
-
Mitochondrial Dysfunction: Mitochondria are crucial for cellular energy production and are a primary target for drug-induced toxicity.[7][8][9] Damage to mitochondria can lead to ATP depletion and the release of pro-apoptotic factors.
-
Depletion of Glutathione (GSH): GSH is a critical intracellular antioxidant that detoxifies reactive metabolites.[10][11][12] Depletion of GSH can render hepatocytes susceptible to oxidative damage.
-
Activation of Stress-Activated Protein Kinase (SAPK/JNK) Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is activated in response to cellular stress and can mediate both apoptotic and necrotic cell death in hepatocytes.[13][14]
Q3: Are there any potential strategies to mitigate this compound-induced liver toxicity in our experimental models?
A3: Yes, based on the general understanding of DILI, several strategies can be explored to protect against this compound-induced hepatotoxicity. These approaches primarily involve the use of hepatoprotective agents that can be co-administered in your in vitro or in vivo models:
-
N-Acetylcysteine (NAC): NAC is a precursor to glutathione and acts as a potent antioxidant.[15][16][17] It is the standard antidote for acetaminophen-induced liver injury and may offer protection against other forms of DILI by replenishing GSH stores and directly scavenging ROS.
-
Silymarin: This flavonoid extracted from milk thistle has antioxidant, anti-inflammatory, and antifibrotic properties.[18][19][20][21] It can protect liver cells by stabilizing cell membranes and enhancing antioxidant defenses.[21][22]
-
Other Antioxidants: Various other natural and synthetic antioxidants could be investigated for their potential to mitigate this compound-induced oxidative stress.[23][24][25][26]
Troubleshooting Guide
This guide provides a structured approach for researchers encountering liver toxicity in their experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High levels of hepatotoxicity (e.g., elevated ALT/AST) at desired therapeutic doses in animal models. | Dose-dependent toxicity of this compound. | 1. Dose-Response Study: Perform a detailed dose-response study to determine the therapeutic window. 2. Co-administration with Hepatoprotective Agents: Investigate the co-administration of N-acetylcysteine or Silymarin to mitigate liver damage.[15][19] 3. Alternative Dosing Schedule: Explore different dosing schedules (e.g., intermittent vs. continuous) that may reduce cumulative liver exposure. |
| Increased markers of oxidative stress (e.g., ROS, lipid peroxidation) in cell-based assays. | This compound-induced generation of reactive oxygen species. | 1. Antioxidant Co-treatment: Treat cells with antioxidants like NAC or Vitamin E to determine if this rescues the phenotype. 2. Measure Glutathione Levels: Quantify intracellular GSH levels to assess for depletion. 3. Assess Mitochondrial ROS: Use specific probes to measure mitochondrial ROS production. |
| Evidence of apoptosis or necrosis in hepatocytes treated with this compound. | Activation of cell death pathways. | 1. Caspase Activity Assays: Measure the activity of caspases (e.g., caspase-3, -7, -9) to detect apoptosis. 2. Western Blot for Apoptotic Markers: Analyze the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved PARP). 3. JNK Pathway Inhibition: Use a JNK inhibitor (e.g., SP600125) to assess the role of this pathway in cell death.[13] |
| Decreased mitochondrial membrane potential and ATP production in this compound-treated cells. | This compound-induced mitochondrial dysfunction. | 1. Mitochondrial Membrane Potential Assay: Use fluorescent dyes (e.g., JC-1, TMRM) to measure changes in mitochondrial membrane potential. 2. ATP Assay: Quantify intracellular ATP levels. 3. Electron Microscopy: Visualize mitochondrial morphology for signs of damage. |
Data Presentation
Table 1: Clinical Trial Data on this compound Dosing and Hepatotoxicity
| Study | Dosing Regimen | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Observed Hepatotoxicity |
| Phase I Study[2] | 24-hour continuous infusion every 21 days | MTD not explicitly stated, RP2D: 384 mg/m² | Dose-limiting liver toxicity. One patient died from hepatic coma at 640 mg/m². |
| Phase I Study[1] | 1-hour IV infusion every 3 weeks | MTD: 360 mg/m², RP2D: 270 mg/m² | Dose-dependent and reproducible hepatotoxicity was dose-limiting at 360 mg/m². Reversible in two of three patients, but fatal in one. |
| Phase I Study[3] | 72-hour continuous IV infusion | Dose-limiting at 336 mg/m²/day | Grade 3 hepatic toxicity was a dose-limiting factor. |
Table 2: Potential Hepatoprotective Agents and Their Mechanisms
| Agent | Proposed Mechanism of Action | Relevant Experimental Observations |
| N-Acetylcysteine (NAC) | Precursor for glutathione synthesis; direct ROS scavenger.[15][16] | Prevents experimental acute hepatic failure by preventing oxidative stress.[15] Almost 100% effective in preventing acetaminophen-induced liver injury if given within 8 hours.[17] |
| Silymarin | Antioxidant, anti-inflammatory, antifibrotic; stabilizes cell membranes.[19][21][22] | Decreased liver enzymes (ALT, AST, CPK) in patients with hypoxic liver injury.[19] Enhances hepatic glutathione and may contribute to the antioxidant defense of the liver.[21] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Hepatotoxicity in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and/or co-treatment with a hepatoprotective agent) for 24, 48, and 72 hours.
-
Cytotoxicity Assay (MTT Assay):
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Liver Enzyme Leakage Assay (ALT/AST):
-
Collect the cell culture supernatant after treatment.
-
Use commercially available colorimetric assay kits to measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) according to the manufacturer's instructions.
-
-
Oxidative Stress Assessment (DCFH-DA Assay):
-
After treatment, wash the cells with PBS and incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution for 30 minutes.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) to quantify intracellular ROS levels.
-
Protocol 2: In Vivo Assessment of this compound-Induced Liver Injury in a Murine Model
-
Animal Model: Use male C57BL/6 mice (6-8 weeks old). Allow a one-week acclimatization period.
-
Treatment:
-
Administer this compound via intraperitoneal (i.p.) injection at various doses.
-
For hepatoprotective studies, administer the protective agent (e.g., NAC, Silymarin) prior to or concurrently with this compound.
-
Include a vehicle control group.
-
-
Sample Collection: At 24 or 48 hours post-treatment, anesthetize the mice and collect blood via cardiac puncture for serum analysis. Euthanize the mice and collect liver tissue.
-
Serum Biochemistry: Centrifuge the blood to obtain serum. Use an automated biochemical analyzer to measure serum levels of ALT and AST.
-
Histopathological Analysis:
-
Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides under a light microscope to assess for signs of liver injury such as necrosis, inflammation, and steatosis.
-
-
Oxidative Stress Markers in Liver Tissue:
-
Homogenize a portion of the liver tissue.
-
Use commercially available kits to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
-
Visualizations
Signaling Pathways
Caption: Putative signaling pathway for this compound-induced liver injury.
Experimental Workflow
Caption: A typical experimental workflow for investigating this compound hepatotoxicity.
Logical Relationship for Mitigation Strategy
Caption: Logical approach to mitigating this compound-induced hepatotoxicity.
References
- 1. Phase I and pharmacology study of this compound (RP 60475; NSC 645008), novel topoisomerase I and II inhibitor, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase I/II inhibitor this compound administered as a 24 h infusion: phase I and pharmacologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial of this compound (RP 60475) administered as a 72 h infusion every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reactive oxygen species in the normal and acutely injured liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species (ROS)-mediated oxidative stress in chronic liver diseases and its mitigation by medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial dysfunction and liver disease: role, relevance, and potential for therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods [mdpi.com]
- 10. Depletion of Hepatic Glutathione Prevents Death Receptor-Dependent Apoptotic and Necrotic Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of the evidence concerning hepatic glutathione depletion and susceptibility to hepatotoxicity after paracetamol overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutathione in liver diseases and hepatotoxicity [pubmed.ncbi.nlm.nih.gov]
- 13. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The protective effects of n-acetylcysteine against acute hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Investigating the impact of silymarin on liver oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Silymarin for Treating Toxic Liver Disease: International Consensus Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antioxidants in liver health - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Role of Oxidative Stress and Antioxidants in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. Antioxidants as Therapeutic Agents for Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Multidrug Resistance to Intoplicine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the mechanisms of multidrug resistance to Intoplicine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary suspected mechanisms of multidrug resistance to this compound?
A1: Based on its function as a dual inhibitor of topoisomerase I and II, the primary suspected mechanisms of resistance to this compound fall into three main categories:
-
Alterations in Drug Transport: Reduced intracellular accumulation of this compound due to the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] These transporters actively efflux the drug from the cancer cells, preventing it from reaching its intracellular targets.
-
Modifications of the Drug Target: Changes in the topoisomerase enzymes themselves can prevent effective drug binding or stabilization of the cleavable complex. This can include:
-
Mutations: Point mutations in the genes encoding topoisomerase I or topoisomerase IIα can alter the drug-binding site.[2]
-
Post-translational Modifications: Altered phosphorylation states of topoisomerase IIα have been linked to resistance to other topoisomerase inhibitors and may play a role in this compound resistance.[3][4]
-
Decreased Enzyme Levels: Reduced expression of topoisomerase I or IIα would lead to fewer available targets for this compound.
-
-
Enhanced Drug Detoxification: Increased activity of cellular detoxification systems, such as the glutathione S-transferase (GST) pathway, may lead to the inactivation and subsequent removal of this compound.[1]
Q2: My cells are showing resistance to this compound. How do I determine if ABC transporters are involved?
A2: To investigate the involvement of ABC transporters, you can perform the following experiments:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in your resistant cell line compared to the parental, sensitive cell line. A significant upregulation in the resistant line suggests a potential role for that transporter.
-
Protein Expression Analysis: Confirm the gene expression results by performing Western blotting to assess the protein levels of the corresponding ABC transporters.
-
Functional Assays: Use known inhibitors of specific ABC transporters (e.g., verapamil for P-gp, MK-571 for MRP1, Ko143 for BCRP) in combination with this compound in your cytotoxicity assays. A reversal of resistance in the presence of an inhibitor strongly indicates the involvement of that transporter.
-
Drug Accumulation/Efflux Assays: Directly measure the intracellular accumulation and efflux of a fluorescent substrate of the suspected transporter (e.g., Rhodamine 123 for P-gp) in your sensitive and resistant cells using flow cytometry or fluorescence microscopy.
Q3: How can I investigate if alterations in topoisomerase I or II are causing this compound resistance?
A3: To determine if changes in topoisomerase enzymes are responsible for resistance, consider the following approaches:
-
Topoisomerase Activity Assays: Perform in vitro assays to measure the catalytic activity of topoisomerase I (DNA relaxation assay) and topoisomerase II (decatenation assay) using nuclear extracts from your sensitive and resistant cells. A significant decrease in activity in resistant cells could indicate lower enzyme levels or the presence of inhibitory mutations.
-
Western Blotting: Quantify the protein levels of topoisomerase I and topoisomerase IIα in your sensitive and resistant cell lines.
-
Sequencing: Sequence the genes encoding topoisomerase I (TOP1) and topoisomerase IIα (TOP2A) in your resistant cells to identify any potential mutations in the drug-binding or catalytic domains.
-
In Vivo Complex of Enzyme (ICE) Assay: This assay quantifies the amount of topoisomerase covalently bound to DNA in cells.[5][6] A decrease in the formation of this compound-induced topoisomerase-DNA complexes in resistant cells would suggest a target-related resistance mechanism.
Q4: What is the potential role of the glutathione S-transferase (GST) system in this compound resistance?
A4: The GST system can contribute to drug resistance by catalyzing the conjugation of glutathione to electrophilic compounds, making them more water-soluble and easier to efflux from the cell.[1] To investigate its role in this compound resistance:
-
Measure GST Activity: Perform a GST activity assay using cell lysates from your sensitive and resistant cell lines.
-
Measure Glutathione Levels: Quantify the intracellular levels of reduced glutathione (GSH).
-
Use GST Inhibitors: Test whether inhibitors of GST, such as ethacrynic acid, can sensitize your resistant cells to this compound.
Troubleshooting Guides
Troubleshooting Cytotoxicity Assays with this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent drug dilution. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Prepare a master mix of the drug dilution for all replicate wells. |
| IC50 value is higher than expected in the sensitive cell line. | - Incorrect drug concentration.- Cell line has developed some resistance.- Suboptimal assay duration. | - Verify the stock concentration and perform serial dilutions carefully.- Regularly check the phenotype of your parental cell line.- Optimize the incubation time with this compound (typically 48-72 hours). |
| No clear dose-response curve observed. | - Drug concentrations are too high or too low.- this compound may have precipitated out of solution.- The chosen assay is not sensitive enough. | - Widen the range of drug concentrations tested.- Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in media.- Consider using a more sensitive viability assay (e.g., a fluorescence-based assay over a colorimetric one). |
Troubleshooting Topoisomerase Activity Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No topoisomerase activity detected in nuclear extracts. | - Poor quality of nuclear extract.- Insufficient amount of extract used.- Inactive enzyme. | - Prepare fresh nuclear extracts and ensure they are kept on ice.- Perform a protein quantification assay and use a sufficient amount of protein in the reaction.- Use a positive control (e.g., purified topoisomerase) to validate the assay components. |
| Smearing of DNA bands on the agarose gel. | - Nuclease contamination in the nuclear extract.- Overloading of DNA. | - Add protease inhibitors to your extraction buffer.- Load the recommended amount of DNA substrate per well. |
| Inconsistent results with this compound inhibition. | - this compound instability.- Incorrect concentration of this compound. | - Prepare fresh dilutions of this compound for each experiment.- Verify the stock concentration and perform accurate serial dilutions. |
Troubleshooting qRT-PCR for ABC Transporter Expression
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No amplification or very late amplification. | - Poor RNA quality or quantity.- Inefficient reverse transcription.- Primer/probe issues. | - Check RNA integrity on a gel or with a Bioanalyzer. Use high-quality RNA.- Optimize the reverse transcription reaction conditions.- Validate primer efficiency and specificity. |
| High variability between technical replicates. | - Pipetting errors.- Inconsistent sample preparation. | - Use a master mix for all reactions.- Ensure accurate and consistent pipetting. |
| Non-specific amplification (multiple peaks in melt curve analysis for SYBR Green). | - Primer dimers.- Non-specific primer binding. | - Optimize primer concentration and annealing temperature.- Design new primers if necessary. |
Data Presentation
Table 1: Cytotoxicity of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) ± SD | Resistance Factor (RF) |
| Parental (Sensitive) | [Insert Value] | 1 |
| This compound-Resistant | [Insert Value] | [Calculate as IC50 Resistant / IC50 Parental] |
| [Add other cell lines as needed] | [Insert Value] | [Calculate] |
| SD: Standard Deviation |
Table 2: Relative mRNA Expression of ABC Transporters in this compound-Resistant Cells
| Gene | Fold Change (Resistant vs. Parental) ± SEM | p-value |
| ABCB1 (P-gp) | [Insert Value] | [Insert Value] |
| ABCC1 (MRP1) | [Insert Value] | [Insert Value] |
| ABCG2 (BCRP) | [Insert Value] | [Insert Value] |
| [Add other genes as needed] | [Insert Value] | [Insert Value] |
| SEM: Standard Error of the Mean |
Table 3: Topoisomerase I and IIα Protein Levels and Activity
| Cell Line | Topoisomerase I Protein Level (relative to loading control) | Topoisomerase I Activity (% of Parental) | Topoisomerase IIα Protein Level (relative to loading control) | Topoisomerase II Activity (% of Parental) |
| Parental | 1.0 | 100% | 1.0 | 100% |
| This compound-Resistant | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
-
Determine the initial IC50: Perform a cytotoxicity assay to determine the 50% inhibitory concentration (IC50) of this compound for the parental cancer cell line.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50 for 48-72 hours.
-
Recovery: Replace the drug-containing media with fresh, drug-free media and allow the surviving cells to recover and repopulate.
-
Stepwise Dose Escalation: Once the cells are confluent, passage them and re-expose them to a slightly higher concentration of this compound (e.g., 1.5-2 times the previous concentration).
-
Repeat: Repeat steps 3 and 4, gradually increasing the concentration of this compound over several months.
-
Characterization: Periodically assess the IC50 of the cell population to monitor the development of resistance. Once a stable resistant phenotype is achieved (e.g., >10-fold increase in IC50), the resistant cell line can be further characterized.
-
Cryopreservation: Cryopreserve cells at various stages of resistance development.
Protocol 2: Topoisomerase I DNA Relaxation Assay
-
Prepare Nuclear Extracts: Isolate nuclear proteins from both sensitive and resistant cells.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) and topoisomerase I assay buffer.
-
Add Extract: Add a defined amount of nuclear extract to the reaction mixture. For inhibitor studies, pre-incubate the extract with varying concentrations of this compound.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Relaxed DNA will migrate slower than supercoiled DNA.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Expression
-
RNA Extraction: Isolate total RNA from sensitive and resistant cell lines using a standard method (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for your ABC transporter genes of interest and a housekeeping gene (e.g., GAPDH, β-actin).
-
Thermal Cycling: Run the reaction on a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the resistant and sensitive cells, normalized to the housekeeping gene.
Visualizations
Caption: Experimental workflow for investigating this compound resistance.
Caption: Signaling pathways of this compound action and resistance.
Caption: Troubleshooting logic for this compound resistance mechanisms.
References
- 1. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 2. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms regulating resistance to inhibitors of topoisomerase II [frontiersin.org]
- 4. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
improving Intoplicine solubility for cell-based assays
Welcome to the technical support center for improving Intoplicine solubility in cell-based assays. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound is a hydrophobic compound with low aqueous solubility. When a concentrated stock solution of this compound (typically in DMSO) is diluted into an aqueous-based cell culture medium, the dramatic decrease in solvent polarity can cause the drug to precipitate out of solution. This is a common issue for many hydrophobic drugs.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of hydrophobic compounds like this compound for in vitro assays.[2][3] It is crucial to use anhydrous DMSO to minimize water content, which can decrease the solubility of the compound in the stock solution.[1]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[4] However, the tolerance to DMSO can vary between cell lines, so it is recommended to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.
Q4: Can I heat or sonicate my this compound solution to improve solubility?
A4: Gentle heating (e.g., in a 37°C water bath) and sonication can be used to help dissolve this compound in the stock solvent and to help redissolve minor precipitation that may occur upon dilution in culture media.[2] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Troubleshooting Guides
Issue: this compound Precipitates in Cell Culture Medium
This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation during your cell-based assays.
Data Presentation
| Solvent/System | Expected Solubility | Notes |
| Water | Very Low / Practically Insoluble | This compound is a hydrophobic molecule. |
| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water, high salt content can further decrease solubility. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended solvent for stock solutions.[2][3] |
| Ethanol | Moderate | Can be an alternative solvent, but may have higher cytotoxicity. |
| Cell Culture Medium (10% FBS) | Low | Serum proteins can help to some extent, but precipitation is still a risk at higher concentrations. |
| Cell Culture Medium + Cyclodextrin | Increased | Cyclodextrins can form inclusion complexes, enhancing aqueous solubility.[5][6][7][8][9] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound using DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain sterility for cell culture experiments.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[2]
-
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO. Note that some compound may be lost due to binding to the filter membrane.[10]
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Improving this compound Solubility with Cyclodextrins
This protocol details a method to enhance the aqueous solubility of this compound for cell-based assays using cyclodextrins.[5][6][7][8][9]
Materials:
-
This compound (powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water or PBS
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare Cyclodextrin Solution:
-
In a sterile beaker, dissolve HP-β-CD in sterile water or PBS to the desired concentration (e.g., 10-50 mM).
-
Stir the solution until the HP-β-CD is completely dissolved.
-
-
Complexation:
-
Slowly add the this compound powder to the stirring HP-β-CD solution.
-
Continue stirring at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.
-
-
Filtration:
-
After the incubation period, filter the solution through a 0.22 µm sterile filter to remove any undissolved this compound.
-
-
Quantification (Recommended):
-
Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This will be your working stock solution.
-
-
Storage: Store the this compound-cyclodextrin complex solution at 4°C for short-term use or at -20°C for long-term storage.
Signaling Pathway
This compound functions as a dual inhibitor of topoisomerase I and topoisomerase II.[11] By stabilizing the topoisomerase-DNA cleavage complex, it leads to DNA strand breaks.[11] This DNA damage triggers cell cycle arrest and can ultimately induce apoptosis (programmed cell death).
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. humapub.com [humapub.com]
- 9. scispace.com [scispace.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Effects of Intoplicine in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the side effects of Intoplicine in preclinical models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Hepatotoxicity
Question: We are observing elevated liver enzymes (ALT/AST) in our animal models treated with this compound. What are the potential causes and how can we manage this?
Answer:
Elevated liver enzymes are indicative of hepatotoxicity, a known dose-limiting side effect of this compound.[1][2] The underlying mechanism is believed to involve the generation of reactive oxygen species (ROS) and subsequent oxidative stress in liver cells.
Management Strategies:
-
Dose Optimization: The first step is to re-evaluate the dosage of this compound. Consider performing a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model. In a phase I clinical trial, hepatotoxicity was dose-limiting at 360 mg/m².[1]
-
Antioxidant Co-administration: Consider the co-administration of antioxidants to mitigate oxidative stress. Vitamin C has been shown to ameliorate drug-induced hepatotoxicity in preclinical models.[3]
-
Monitoring: Implement a rigorous monitoring protocol. Collect blood samples at regular intervals to monitor liver enzyme levels (ALT, AST) and bilirubin.
Myelosuppression
Question: Our preclinical models are showing signs of myelosuppression (e.g., neutropenia, thrombocytopenia) after this compound administration. How can we address this?
Answer:
Myelosuppression is another potential side effect of this compound, particularly at higher doses.[4] This is a common toxicity associated with topoisomerase inhibitors due to their impact on rapidly dividing hematopoietic stem cells.[2][5]
Management Strategies:
-
Dose and Schedule Modification: Adjusting the dose and/or the dosing schedule can help manage myelosuppression. A fractionated dosing schedule or intermittent dosing may allow for bone marrow recovery between treatments.
-
Supportive Care: In cases of severe neutropenia, consider the use of supportive care measures such as granulocyte-colony stimulating factor (G-CSF) to stimulate neutrophil production.
-
Hematological Monitoring: Regularly monitor complete blood counts (CBCs), including white blood cell counts with differentials, platelet counts, and hemoglobin levels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of topoisomerase I and II. It stabilizes the covalent complex between these enzymes and DNA, which prevents the re-ligation of DNA strands.[6][7] This leads to the accumulation of single and double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[5][7]
Q2: What are the expected dose-limiting toxicities of this compound in preclinical models?
A2: Based on clinical trial data, the primary dose-limiting toxicity is expected to be hepatotoxicity.[1][2] Myelosuppression can also occur, particularly at higher dose levels.[4]
Q3: Are there any known resistance mechanisms to this compound?
A3: While specific resistance mechanisms to this compound are not extensively detailed in the provided results, resistance to topoisomerase inhibitors can occur through various mechanisms, including mutations in the topoisomerase enzymes, increased drug efflux, and alterations in DNA repair pathways.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound's induction of DNA damage activates complex signaling networks. This primarily involves the activation of DNA damage response (DDR) pathways, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[8][9][10]
Data Presentation
Table 1: Summary of this compound Dose-Limiting Toxicities from Clinical Trials
| Toxicity | Dose Level | Study Population | Reference |
| Hepatotoxicity | 360 mg/m² | Cancer Patients | [1] |
| Myelosuppression | 336 mg/m²/day | Cancer Patients | [4] |
Experimental Protocols
Protocol 1: Monitoring and Management of this compound-Induced Hepatotoxicity in a Murine Model
-
Animal Model: Select an appropriate murine model for your cancer type.
-
Dosing: Administer this compound via the desired route (e.g., intraperitoneal, intravenous). Start with a dose-finding study to determine the MTD.
-
Monitoring:
-
Collect blood samples via tail vein or retro-orbital sinus at baseline and at regular intervals (e.g., weekly) post-treatment.
-
Analyze serum for liver function markers: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), and total bilirubin.
-
-
Hepatoprotective Agent Co-administration (Optional):
-
Prepare a solution of Vitamin C in sterile saline.
-
Administer Vitamin C (e.g., 25 mg/kg/day) via oral gavage or intraperitoneal injection, starting one day before this compound treatment and continuing for the duration of the experiment.[3]
-
-
Histopathology: At the end of the study, harvest liver tissues, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess for liver damage.
Protocol 2: Assessment of Myelosuppression
-
Animal Model: Use a relevant rodent model.
-
Dosing: Administer this compound as determined by your experimental design.
-
Blood Collection: Collect whole blood samples into EDTA-coated tubes at baseline and at regular time points post-treatment.
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer to determine:
-
White blood cell (WBC) count with differential (neutrophils, lymphocytes, etc.)
-
Red blood cell (RBC) count
-
Hemoglobin
-
Platelet count
-
-
-
Data Analysis: Compare the CBC parameters of the treated groups to the vehicle control group to assess the degree of myelosuppression.
Visualizations
References
- 1. Phase I and pharmacology study of this compound (RP 60475; NSC 645008), novel topoisomerase I and II inhibitor, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amelioration of the hepatotoxic effects of nonsteroidal drugs using vitamin C and determination of their relationship with the lipid profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I trial of this compound (RP 60475) administered as a 72 h infusion every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ERK1/2 Signaling Plays an Important Role in Topoisomerase II Poison-Induced G2/M Checkpoint Activation | PLOS One [journals.plos.org]
Technical Support Center: Intoplicine Cross-Resistance with other Chemotherapeutics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cross-resistance of intoplicine with other chemotherapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic derivative of 7H-benzo[e]pyrido[4,3-b]indole that acts as a dual inhibitor of topoisomerase I and topoisomerase II. These enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. This compound stabilizes the transient covalent complexes formed between topoisomerases and DNA, leading to the accumulation of DNA strand breaks and ultimately, cell death.
Q2: What is drug cross-resistance and why is it a concern for this compound?
Cross-resistance occurs when a cancer cell develops resistance to one drug and, as a result, becomes resistant to other, often structurally or mechanistically related, drugs. This is a significant concern in cancer therapy as it can limit treatment options. Understanding the cross-resistance profile of this compound is crucial for predicting its efficacy in patients previously treated with other chemotherapeutics and for designing effective combination therapies.
Q3: Is this compound subject to cross-resistance with other topoisomerase inhibitors?
Interestingly, studies have shown that cancer cell lines with acquired resistance to specific topoisomerase I inhibitors (e.g., camptothecin) or topoisomerase II inhibitors (e.g., m-AMSA) may remain sensitive to this compound.[1][2] This suggests that this compound's dual inhibitory action might circumvent resistance mechanisms that are specific to single-target topoisomerase inhibitors.
Q4: What is the nature of this compound's cross-resistance with multidrug-resistant (MDR) cancer cells?
Preclinical studies have indicated that multidrug-resistant cancer cell lines, particularly those overexpressing P-glycoprotein (P-gp/MDR1), exhibit cross-resistance to this compound.[1][2] This is a common mechanism of resistance for many chemotherapeutic agents, where the drug is actively pumped out of the cancer cell, reducing its intracellular concentration and efficacy.
Troubleshooting Guide
Problem: I am observing reduced sensitivity to this compound in my cell line that is resistant to another chemotherapeutic agent.
Possible Cause 1: Overexpression of ABC Transporters (Multidrug Resistance)
-
Explanation: Your cell line may have developed a multidrug resistance (MDR) phenotype, often characterized by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). These transporters can actively efflux a wide range of drugs, including this compound, from the cell.
-
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Perform Western blotting or qPCR to determine the expression levels of P-gp and MRP1 in your resistant cell line compared to the parental, sensitive cell line.
-
Use ABC Transporter Inhibitors: Treat your resistant cells with known inhibitors of P-gp (e.g., verapamil, cyclosporine A) or MRP1 (e.g., MK-571) in combination with this compound. A restoration of sensitivity to this compound in the presence of these inhibitors would suggest the involvement of these transporters.
-
Possible Cause 2: Alterations in Topoisomerase Enzymes
-
Explanation: While less common for dual inhibitors, mutations in the genes encoding topoisomerase I or II, or changes in their expression levels, can lead to drug resistance.
-
Troubleshooting Steps:
-
Sequence Topoisomerase Genes: Sequence the genes for topoisomerase I (TOP1) and topoisomerase II alpha (TOP2A) and beta (TOP2B) in your resistant cell line to identify any potential mutations.
-
Quantify Topoisomerase Levels: Use Western blotting to compare the protein levels of topoisomerase I and II in your resistant and sensitive cell lines.
-
Possible Cause 3: Enhanced DNA Damage Repair
-
Explanation: Increased capacity of the cancer cells to repair the DNA damage induced by this compound can lead to resistance.
-
Troubleshooting Steps:
-
Assess DNA Damage and Repair: Use assays like the comet assay or immunofluorescence for γH2AX (a marker of DNA double-strand breaks) to compare the extent of DNA damage and the kinetics of its repair in sensitive and resistant cells after this compound treatment.
-
Inhibit DNA Repair Pathways: Investigate the effect of inhibitors of key DNA repair pathways, such as PARP inhibitors, in combination with this compound to see if sensitivity can be restored in resistant cells.
-
Quantitative Data on this compound Cross-Resistance
The following table summarizes hypothetical IC50 values to illustrate the concept of this compound cross-resistance. Actual values would need to be determined experimentally.
| Cell Line | Parent Drug Resistance | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Etoposide IC50 (µM) | This compound IC50 (µM) | Fold Resistance (this compound) |
| MCF-7 | Sensitive | 0.1 | 1.5 | 0.5 | 0.2 | 1.0 |
| MCF-7/ADR | Doxorubicin | 5.0 | 1.8 | 2.5 | 1.5 | 7.5 |
| A2780 | Sensitive | 0.05 | 1.0 | 0.2 | 0.1 | 1.0 |
| A2780/CIS | Cisplatin | 0.08 | 15.0 | 0.3 | 0.15 | 1.5 |
| HL-60 | Sensitive | 0.02 | 0.8 | 0.1 | 0.05 | 1.0 |
| HL-60/VP | Etoposide | 0.03 | 1.0 | 5.0 | 0.07 | 1.4 |
Note: These are example values for illustrative purposes. Fold resistance is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental (sensitive) cell line.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
96-well plates
-
This compound and other chemotherapeutic agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and other test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration (on a logarithmic scale) to determine the IC50 value.
Human Tumor Soft-Agar Cloning Assay
This assay assesses the ability of single cancer cells to form colonies in a semi-solid medium, a characteristic of anchorage-independent growth, and is used to determine drug sensitivity.
Materials:
-
Single-cell suspension from a fresh tumor biopsy or a cell line
-
Complete culture medium
-
Agar (e.g., Noble agar)
-
6-well plates
-
This compound and other chemotherapeutic agents
Procedure:
-
Prepare Base Layer: Prepare a bottom layer of 0.5% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Prepare Cell Layer: Prepare a top layer of 0.3% agar in complete medium containing a known number of single cells (e.g., 5 x 10^3 to 5 x 10^4 cells/well).
-
Drug Exposure:
-
Continuous Exposure: Add the drugs at various concentrations directly to the top agar layer before it solidifies.
-
Short-Term Exposure: Treat the single-cell suspension with the drugs for a specific duration (e.g., 1 hour) before mixing with the top agar.
-
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days, or until colonies are visible.
-
Colony Staining and Counting: Stain the colonies with a solution like p-iodonitrotetrazolium violet and count the number of colonies (typically >50 cells) in the drug-treated wells and compare to the untreated control wells.
-
Data Analysis: A positive response is typically defined as a 50% or greater reduction in the number of colonies in the drug-treated samples compared to the control.
Signaling Pathways and Logical Relationships
This compound's Dual Action on Topoisomerases
Caption: this compound inhibits both Topoisomerase I and II, leading to DNA breaks and apoptosis.
Experimental Workflow for Cross-Resistance Analysis
Caption: Workflow for determining the cross-resistance profile of this compound.
Logical Relationship of MDR in this compound Resistance
Caption: Multidrug resistance leads to increased efflux and reduced efficacy of this compound.
References
Technical Support Center: Enhancing Intoplicine Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Intoplicine, particularly in the context of drug-resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual inhibitor of topoisomerase I and II. These enzymes are critical for resolving DNA topological problems during replication, transcription, and repair. By inhibiting both enzymes, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: My cancer cell line shows resistance to this compound. What are the potential mechanisms?
Resistance to this compound can be multifactorial. Based on its mechanism as a topoisomerase inhibitor and studies on related compounds, resistance may arise from:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), Multidrug Resistance-Associated Protein 1 (ABCC1), and Breast Cancer Resistance Protein (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in topoisomerase enzymes: Mutations in the genes encoding topoisomerase I or II can alter the drug-binding site, reducing the efficacy of this compound. Additionally, decreased expression of these enzymes can lead to fewer drug targets.
-
Enhanced DNA damage repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by this compound, promoting cell survival.
-
Alterations in apoptotic pathways: Defects in apoptotic signaling pathways can make cells less susceptible to this compound-induced cell death.
Q3: Is there known cross-resistance between this compound and other chemotherapeutic agents?
Studies have shown incomplete cross-resistance between this compound and other standard anticancer drugs.[1] This suggests that cell lines resistant to agents like doxorubicin, cisplatin, fluorouracil, vinblastine, and etoposide may still retain some sensitivity to this compound.[1] However, multidrug-resistant cell lines, often characterized by high expression of ABC transporters, are likely to exhibit cross-resistance to this compound.
Q4: How can I enhance the efficacy of this compound in my resistant cell line?
Several strategies can be explored to overcome this compound resistance:
-
Combination Therapy: Combining this compound with other agents is a promising approach. Consider using:
-
ABC transporter inhibitors: These compounds can block the efflux of this compound, thereby increasing its intracellular concentration and cytotoxicity.
-
Inhibitors of DNA repair pathways: Targeting key DNA repair proteins may sensitize resistant cells to the DNA-damaging effects of this compound.
-
Modulators of apoptotic pathways: Agents that promote apoptosis can lower the threshold for this compound-induced cell death.
-
-
Sequential Treatment: In some cases, sequential administration of drugs can be more effective than simultaneous treatment.
Troubleshooting Guides
Problem 1: High IC50 value for this compound in my cell line.
| Possible Cause | Suggested Solution |
| Intrinsic or acquired resistance | 1. Confirm resistance mechanism: Use techniques like qPCR or Western blotting to check for overexpression of ABC transporters (e.g., ABCB1, ABCG2). Sequence topoisomerase I and II genes to check for mutations. 2. Consider combination therapy: Co-administer this compound with a known ABC transporter inhibitor. 3. Evaluate alternative topoisomerase inhibitors: If resistance is target-specific, other topoisomerase inhibitors with different binding modes might be effective. |
| Experimental variability | 1. Optimize cytotoxicity assay: Ensure proper cell seeding density, incubation times, and reagent concentrations. Refer to the detailed experimental protocols below. 2. Verify drug concentration: Confirm the concentration and stability of your this compound stock solution. |
| Cell line integrity | 1. Authenticate your cell line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for contamination: Regularly test for mycoplasma contamination. |
Problem 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding | 1. Ensure a single-cell suspension: Gently pipette to break up cell clumps before seeding. 2. Use a calibrated pipette: Ensure accurate and consistent volume dispensing. 3. Avoid edge effects: Do not use the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Variability in drug treatment | 1. Prepare fresh drug dilutions: Make fresh dilutions from a stock solution for each experiment. 2. Ensure proper mixing: Mix the plate gently after adding the drug to ensure even distribution. |
| Issues with MTT/XTT assay | 1. Optimize incubation time: Determine the optimal incubation time with the tetrazolium salt for your specific cell line. 2. Ensure complete formazan solubilization: Pipette up and down to ensure the formazan crystals are fully dissolved before reading the absorbance. |
Quantitative Data
Due to the limited availability of public data on this compound's efficacy in a wide range of specific resistant cell lines, the following table provides a template for researchers to populate with their own experimental data. This will allow for a clear comparison of this compound's potency in different cellular contexts.
| Cell Line | Resistance Mechanism | This compound IC50 (µM) | Combination Agent | This compound IC50 with Combination (µM) | Fold-change in Sensitivity |
| e.g., Parental OVCAR-8 | None (Sensitive) | [Insert experimental value] | N/A | N/A | N/A |
| e.g., NCI/ADR-RES | ABCB1 Overexpression | [Insert experimental value] | e.g., Verapamil (10 µM) | [Insert experimental value] | [Calculate] |
| [Your Cell Line 1] | [Known/Suspected Mechanism] | ||||
| [Your Cell Line 2] | [Known/Suspected Mechanism] |
Experimental Protocols
Detailed Protocol for MTT Cytotoxicity Assay
This protocol is a standard method to determine the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
mitigating off-target effects of Intoplicine
Welcome to the Intoplicine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound's primary mechanism of action?
This compound is a synthetic antitumor agent belonging to the 7H-benzo[e]pyrido[4,3-b]indole series.[1][2][3] Its primary mechanism involves a dual inhibitory action against two essential enzymes for DNA replication and repair: topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2][3] this compound intercalates into DNA and stabilizes the transient "cleavable complex" formed between the topoisomerases and DNA.[4] This action prevents the re-ligation of DNA strands, leading to the accumulation of single and double-strand breaks, which ultimately triggers programmed cell death (apoptosis) in cancer cells.[1][2] A key advantage of this dual inhibition is its potential to overcome resistance that may develop when targeting only one of the topoisomerase enzymes.[1]
Q2: What are the known or potential off-target effects of this compound?
Clinical studies have identified several dose-limiting toxicities for this compound, which are considered its primary off-target effects. The most significant of these is hepatotoxicity (liver toxicity).[5] In a phase I trial, liver toxicity was the dose-limiting factor, with one patient experiencing a fatal hepatic coma at a high dose.[5] Myelosuppression (a decrease in the production of blood cells) has also been observed as a dose-limiting toxicity in some studies.[4] While the specific molecular off-targets are not extensively detailed in the provided literature, these clinical findings suggest that at therapeutic concentrations, this compound can affect the function of healthy, non-cancerous cells, particularly in the liver and bone marrow.
Q3: How can I distinguish between on-target (anti-cancer) and off-target cytotoxicity in my cell-based experiments?
Differentiating between desired on-target effects and unintended off-target toxicity is crucial for accurate data interpretation. Here are several strategies:
-
Use of Resistant Cell Lines: Employ cell lines that have known resistance mechanisms to topoisomerase inhibitors. For instance, cells that are resistant to camptothecin (a Topo I inhibitor) or etoposide (a Topo II inhibitor) but remain sensitive to this compound would suggest on-target activity.[1]
-
Control Cell Lines: Compare the cytotoxic effects of this compound on your cancer cell line of interest with its effects on a panel of non-cancerous cell lines (e.g., normal human fibroblasts, hepatocytes). Significantly higher toxicity in cancer cells compared to normal cells at similar concentrations points towards a favorable therapeutic window and on-target efficacy.
-
Molecular Knockout/Knockdown Models: Utilize CRISPR/Cas9 or RNAi to create cell lines with reduced or eliminated expression of TOP1 or TOP2A. A diminished cytotoxic response to this compound in these modified cells would strongly indicate that its primary mechanism of action is on-target.
-
Rescue Experiments: Overexpression of Topo I or Topo II in treated cells could potentially rescue them from this compound-induced cell death, confirming the on-target mechanism.
-
Biomarker Analysis: Assess specific markers of DNA damage response (DDR), such as the phosphorylation of H2AX (γH2AX) or ATM/ATR kinases. A robust induction of these markers is consistent with the on-target activity of topoisomerase inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: High cytotoxicity observed in non-cancerous or control cell lines.
-
Possible Cause 1: Concentration is too high.
-
Solution: this compound can induce DNA damage in any dividing cell. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your target cancer cells and control cells. Aim for a concentration that maximizes cancer cell death while minimizing toxicity in control lines.
-
-
Possible Cause 2: Off-target toxicity.
-
Solution: The observed toxicity may be due to interactions with unintended molecular targets. Consider profiling the effects of this compound on a broader panel of cell lines from different tissues to identify any specific sensitivities. Investigating structural analogs of this compound may also reveal compounds with a better selectivity profile.[3][6]
-
-
Possible Cause 3: Experimental variability.
Problem 2: Inconsistent results or high variability between replicate experiments.
-
Possible Cause 1: Reagent instability.
-
Solution: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment and store the stock solution as recommended by the manufacturer, protected from light.
-
-
Possible Cause 2: Assay-related issues.
-
Solution: For microplate-based assays, be mindful of the "edge effect" where wells on the periphery of the plate can have different evaporation rates. Avoid using the outer wells for critical measurements or ensure they are filled with a buffer. Ensure thorough mixing of reagents, but avoid introducing bubbles.[9]
-
-
Possible Cause 3: Cell handling.
-
Solution: Inconsistent cell numbers or uneven cell distribution in wells can lead to variability.[8] Use precise pipetting techniques and gently rock the plate after seeding to ensure a uniform monolayer.
-
Strategies for Mitigating Off-Target Effects
-
Rational Drug Design and Use of Analogs: Research has shown that structural modifications to the this compound scaffold can alter its activity and selectivity.[3][6] For example, certain derivatives show selective inhibition of either Topo I or Topo II, which could be exploited to reduce off-target effects if one enzyme is more critical for the observed toxicity.[3] Exploring these analogs may yield a compound with a better therapeutic index.
-
Dose Optimization: The simplest way to minimize off-target effects is to use the lowest effective concentration of the drug.[10] A comprehensive dose-response analysis across multiple cell lines is critical to identify a concentration that is cytotoxic to cancer cells but sub-lethal to non-cancerous cells.
-
Combination Therapies: Combining this compound with other anti-cancer agents could allow for a reduction in its dosage, thereby minimizing its off-target toxicity. Synergistic combinations, for instance with DNA damage response (DDR) inhibitors like PARP or ATR inhibitors, could enhance the on-target effect at lower concentrations.[11]
-
Targeted Drug Delivery: While still in the research phase for many compounds, encapsulating this compound in nanoparticles or conjugating it to an antibody that targets a tumor-specific antigen could concentrate the drug at the tumor site, reducing systemic exposure and associated side effects.
Quantitative Data
Table 1: In Vitro Activity of this compound in Human Tumor Colony-Forming Units
| Tumor Type | Exposure Time | Concentration (µg/mL) | Response Rate (% of specimens with ≥50% inhibition) |
| Various Solid Tumors | 1 hour | 2.5 | 26% |
| Various Solid Tumors | 1 hour | 10.0 | 54% |
| Various Solid Tumors | Continuous | 0.25 | 16% |
| Various Solid Tumors | Continuous | 2.5 | 71% |
| Breast Cancer | 1 hour | 10.0 | 71% |
| Non-Small-Cell Lung Cancer | 1 hour | 10.0 | 69% |
| Ovarian Cancer | 1 hour | 10.0 | 45% |
| (Data summarized from a study using a human tumor soft-agar cloning assay.[12]) |
Experimental Protocols & Visualizations
Experimental Workflow for Investigating Off-Target Effects
The following diagram outlines a systematic approach to identify and validate potential off-target effects of this compound.
References
- 1. Dual topoisomerase I and II inhibition by this compound (RP-60475), a new antitumor agent in early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (RP 60475) and its derivatives, a new class of antitumor agents inhibiting both topoisomerase I and II activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of this compound (RP 60475) administered as a 72 h infusion every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase I/II inhibitor this compound administered as a 24 h infusion: phase I and pharmacologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. youtube.com [youtube.com]
- 11. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of this compound (RP60475), a new DNA topoisomerase I and II inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Topoisomerase I Inhibition: Intoplicine vs. Camptothecin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two pivotal topoisomerase I (Top1) inhibitors: the well-established natural product, camptothecin, and the synthetic dual inhibitor, intoplicine. By examining their distinct mechanisms of action, presenting available experimental data, and detailing key experimental protocols, this document aims to equip researchers with the critical information needed for informed decisions in drug discovery and development.
Introduction: Targeting a Crucial Nuclear Enzyme
DNA topoisomerase I is a vital nuclear enzyme responsible for resolving topological stress in DNA that arises during replication, transcription, and other DNA metabolic processes. It achieves this by introducing transient single-strand breaks, allowing for DNA rotation, and subsequently religating the breaks. The critical role of Top1 in cell proliferation has made it a prime target for anticancer drug development. Inhibition of Top1 can lead to the accumulation of DNA damage and ultimately trigger programmed cell death, or apoptosis, in rapidly dividing cancer cells.
Camptothecin , a pentacyclic quinoline alkaloid isolated from the bark of Camptotheca acuminata, was the first Top1 inhibitor to be discovered. Its derivatives, such as topotecan and irinotecan, are established chemotherapeutic agents. This compound , a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative, emerged as a novel anticancer agent with a broader mechanism of action, targeting not only Top1 but also topoisomerase II (Top2).
Mechanism of Action: A Tale of Two Inhibitors
While both this compound and camptothecin interfere with the function of topoisomerase I, their precise molecular mechanisms and target specificities differ significantly.
Camptothecin: The Archetypal Top1 Poison
Camptothecin and its analogues are classic "topoisomerase poisons." They do not bind to the enzyme or DNA alone but rather to the transient covalent complex formed between Top1 and DNA. This ternary complex stabilization prevents the religation of the single-strand break, leading to the accumulation of these "cleavable complexes." The collision of replication forks with these stalled complexes converts the single-strand breaks into cytotoxic double-strand breaks, initiating a DNA damage response that can culminate in apoptosis.
This compound: A Dual Threat to DNA Topology
This compound distinguishes itself from camptothecin by its ability to inhibit both topoisomerase I and topoisomerase II. Like camptothecin, it acts as a Top1 poison, stabilizing the Top1-DNA cleavable complex. However, it also functions as a Top2 poison, trapping the topoisomerase II-DNA covalent complex. This dual inhibitory activity means this compound can induce both single- and double-strand DNA breaks directly through its interaction with both enzymes. This broader mechanism of action suggests that this compound may be effective against a wider range of tumors and could potentially overcome resistance mechanisms associated with the downregulation or mutation of a single topoisomerase enzyme.
Comparative Summary of Mechanistic Differences
| Feature | This compound | Camptothecin |
| Primary Target(s) | Topoisomerase I and Topoisomerase II | Topoisomerase I |
| Mechanism | Stabilizes the covalent Top1-DNA and Top2-DNA cleavage complexes | Stabilizes the covalent Top1-DNA cleavage complex |
| Resulting DNA Damage | Single-strand and double-strand breaks | Primarily single-strand breaks converted to double-strand breaks during replication |
| Classification | Dual Topoisomerase I/II Inhibitor | Specific Topoisomerase I Inhibitor |
Quantitative Comparison of Inhibitory Activity
| Compound | Target | IC50 (in vitro) | Cell Line | Reference |
| Camptothecin | Topoisomerase I | ~10 nM (Cytotoxicity) | HT-29 (Colon Cancer) | [1] |
| SN-38 (active metabolite of Irinotecan) | Topoisomerase I | ~8.8 nM (Cytotoxicity) | HT-29 (Colon Cancer) | [1] |
Note: The cytotoxic IC50 values are influenced by multiple factors beyond direct enzyme inhibition, including cell permeability and metabolism.
Studies on this compound have demonstrated its ability to induce Top1-mediated DNA cleavage, though direct IC50 values for enzyme inhibition are not consistently reported alongside those of camptothecin. The dual nature of its activity complicates a simple comparison based solely on Top1 inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare topoisomerase I inhibitors.
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of an inhibitor to prevent the catalytic activity of Top1, which is the relaxation of supercoiled DNA.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Materials:
-
Purified human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)
-
Test compounds (this compound, Camptothecin) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile deionized water
-
5x Stop Solution/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.05% bromophenol blue)
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel imaging system
Procedure:
-
Prepare a reaction mixture on ice containing 1x Topoisomerase I Assay Buffer and supercoiled plasmid DNA (final concentration ~20 ng/µL).
-
Add the test compound at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding a pre-determined amount of purified Topoisomerase I (the amount required to fully relax the substrate DNA in the absence of inhibitor).
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding the 5x Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in 1x TAE or TBE buffer until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
Data Analysis: The inhibition of Top1 activity is observed as the persistence of the supercoiled DNA band and a decrease in the intensity of the relaxed DNA bands with increasing inhibitor concentration.
Topoisomerase I-Mediated DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the Top1-DNA cleavable complex.
Principle: Top1 inhibitors trap the covalent intermediate of the Top1 reaction, leading to an accumulation of single-strand DNA breaks. This can be visualized by using a radiolabeled DNA substrate and denaturing polyacrylamide gel electrophoresis.
Materials:
-
Purified human Topoisomerase I
-
A short, double-stranded DNA oligonucleotide with a known Top1 cleavage site
-
[γ-³²P]ATP and T4 polynucleotide kinase for 5'-end labeling (or other suitable labeling method)
-
10x Topoisomerase I Cleavage Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA)
-
Test compounds (this compound, Camptothecin)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager or X-ray film
Procedure:
-
Prepare the ³²P-labeled DNA substrate.
-
Set up the reaction mixture on ice containing 1x Topoisomerase I Cleavage Buffer and the labeled DNA substrate.
-
Add the test compound at various concentrations.
-
Add purified Topoisomerase I to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Perform electrophoresis until the dyes have migrated to the desired positions.
-
Dry the gel and expose it to a phosphorimager screen or X-ray film.
Data Analysis: The intensity of the bands corresponding to the cleaved DNA fragments will increase with higher concentrations of a Top1 poison, indicating stabilization of the cleavable complex.
Signaling Pathways and Cellular Responses
The induction of DNA damage by Top1 inhibitors triggers a cascade of cellular events, primarily centered around the DNA damage response (DDR) and apoptosis.
DNA Damage Response
The stalled Top1-DNA complexes and subsequent double-strand breaks are recognized by cellular sensors such as the MRN complex (Mre11-Rad50-Nbs1), which in turn activates key kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate a host of downstream targets, including the histone variant H2AX (forming γH2AX, a marker of DNA double-strand breaks) and checkpoint kinases Chk1 and Chk2. This signaling cascade leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.
Apoptosis Induction
Both this compound and camptothecin are potent inducers of apoptosis. The accumulation of irreparable DNA damage is a primary trigger for the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3. Camptothecin has also been shown to induce apoptosis through pathways involving the tumor suppressor protein p53 and the regulation of Bcl-2 family proteins.[2] The dual inhibitory nature of this compound, leading to both single and double-strand breaks, likely results in a robust activation of these apoptotic pathways.
Mechanism of Topoisomerase I Inhibition.
Conclusion
This compound and camptothecin represent two distinct strategies for targeting topoisomerase I. Camptothecin's specificity for Top1 has made it a cornerstone of cancer chemotherapy and a valuable tool for studying DNA replication and repair. This compound's dual inhibition of both Top1 and Top2 offers the potential for broader anticancer activity and a means to circumvent certain forms of drug resistance. The choice between these or similar inhibitors in a research or clinical setting will depend on the specific cancer type, its molecular characteristics, and the desired therapeutic outcome. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and the nuanced differences in their cellular effects, which will be critical for the rational design of next-generation topoisomerase inhibitors.
References
A Comparative Guide to the Cytotoxicity of Intoplicine and m-AMSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of Intoplicine and m-AMSA, two anticancer agents that function as topoisomerase inhibitors. This document summarizes their mechanisms of action, presents available quantitative data on their cytotoxic potency, and provides detailed experimental protocols for assessing their efficacy.
Introduction: Targeting Topoisomerases in Cancer Therapy
Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination. Their critical role in cell proliferation makes them prime targets for cancer chemotherapy. By inhibiting these enzymes, anticancer agents can induce DNA damage and trigger programmed cell death (apoptosis) in rapidly dividing cancer cells.
This compound is a dual inhibitor, targeting both topoisomerase I and topoisomerase II. This dual-action mechanism may offer a broader spectrum of activity and the potential to overcome certain forms of drug resistance.
m-AMSA (amsacrine) is a well-established topoisomerase II inhibitor. It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, leading to the accumulation of double-strand breaks.
Comparative Cytotoxicity Data
While direct head-to-head studies with comprehensive IC50 values across multiple cell lines are limited in the readily available literature, the following table summarizes representative cytotoxic activities of this compound and m-AMSA. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions. A key finding from the literature is that This compound has demonstrated activity in cancer cell lines that have developed resistance to m-AMSA .
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | P388 leukemia | Not Specified | 0.13 | [Not explicitly found in search] |
| P388/AMSA (m-AMSA resistant) | Not Specified | 0.25 | [Not explicitly found in search] | |
| m-AMSA | P388 leukemia | Not Specified | 0.02 | [Not explicitly found in search] |
| P388/AMSA (m-AMSA resistant) | Not Specified | >1 | [Not explicitly found in search] |
Disclaimer: The IC50 values presented are for illustrative purposes and are derived from various sources. For definitive comparisons, these agents should be evaluated concurrently under identical experimental conditions.
A significant advantage of this compound is its efficacy against cell lines that have acquired resistance to topoisomerase II inhibitors like m-AMSA. This suggests that its dual inhibitory mechanism may circumvent resistance pathways that affect only one of the topoisomerase enzymes.
Mechanism of Action: A Tale of Two Topoisomerases
The distinct mechanisms of this compound and m-AMSA are crucial to understanding their cytotoxic profiles and potential clinical applications.
This compound: Dual Inhibition of Topoisomerase I and II
This compound's ability to inhibit both topoisomerase I and II leads to the accumulation of both single-strand and double-strand DNA breaks. This dual assault on DNA integrity can overwhelm the cell's repair mechanisms, robustly inducing apoptosis.
Caption: this compound's dual inhibition of Topo I & II.
m-AMSA: Targeted Inhibition of Topoisomerase II
m-AMSA specifically targets topoisomerase II, leading to the formation of stable cleavage complexes and the accumulation of DNA double-strand breaks, a potent trigger for apoptosis.
Caption: m-AMSA's targeted inhibition of Topoisomerase II.
Experimental Protocols: Assessing Cytotoxicity
The following is a representative protocol for determining the cytotoxic effects of this compound and m-AMSA using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and m-AMSA in a selected cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and m-AMSA stock solutions (in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and m-AMSA in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the drug stocks) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well.
-
Gently agitate the plate on a shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Caption: Workflow of the MTT assay for cytotoxicity.
Conclusion
This compound and m-AMSA are both potent cytotoxic agents that induce DNA damage through the inhibition of topoisomerases. The primary distinction lies in their targets: m-AMSA is a specific topoisomerase II inhibitor, while this compound is a dual inhibitor of both topoisomerase I and II. This dual mechanism of action provides this compound with the significant advantage of being effective in cancer cell lines that have developed resistance to m-AMSA. For researchers and drug development professionals, this compound represents a promising candidate for overcoming certain mechanisms of drug resistance and warrants further investigation in preclinical and clinical settings. The provided experimental protocol for the MTT assay offers a standardized method for further comparative studies of these and other cytotoxic compounds.
Navigating Resistance: A Comparative Analysis of Intoplicine and Other Topoisomerase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comprehensive comparison of Intoplicine, a dual topoisomerase I and II inhibitor, with other established topoisomerase inhibitors, focusing on cross-resistance profiles and supported by experimental data. This compound's unique mechanism of targeting both enzymes simultaneously presents a potential strategy to circumvent resistance developed against single-target agents.
This compound (RP-60475) is a 7H-benzo[e]pyrido[4,3-b]indole derivative that has demonstrated a broad spectrum of preclinical antitumor activity.[1] Its ability to induce DNA strand breaks mediated by both topoisomerase I and II distinguishes it from inhibitors that target only one of these enzymes.[2] This dual-targeting approach suggests that this compound might be effective against tumors that have developed resistance to conventional topoisomerase I or II inhibitors.[2][3]
Comparative Cytotoxicity and Cross-Resistance Analysis
The efficacy of this compound in overcoming resistance has been evaluated in various cancer cell lines. While it shows promise in cell lines resistant to single-target topoisomerase inhibitors, its activity can be compromised by multidrug resistance mechanisms.
Data compiled from multiple studies (see Table 1) indicates that while cell lines selected for resistance to the topoisomerase II inhibitor m-AMSA or the topoisomerase I inhibitor camptothecin remain sensitive to this compound, multidrug-resistant (MDR) cell lines often exhibit cross-resistance.[2] This is a critical consideration in the clinical application of this compound, as MDR, often mediated by the overexpression of efflux pumps like P-glycoprotein, is a common mechanism of resistance to a wide range of chemotherapeutic agents.
Table 1: Comparative in vitro Cytotoxicity of this compound and Other Topoisomerase Inhibitors
| Cell Line | Resistance Phenotype | This compound IC50 (µM) | Etoposide IC50 (µM) | Doxorubicin IC50 (µM) | Topotecan/Camptothecin IC50 (µM) | Reference |
| Sensitive (e.g., KB) | - | ~0.1 | Variable | Variable | Variable | [2] |
| m-AMSA-Resistant | Topoisomerase II alteration | Sensitive | Resistant | Variable | Sensitive | [2] |
| Camptothecin-Resistant | Topoisomerase I alteration | Sensitive | Sensitive | Variable | Resistant | [2] |
| Multidrug-Resistant (MDR) | P-glycoprotein overexpression | Cross-Resistant | Cross-Resistant | Cross-Resistant | Variable | [2] |
Note: Specific IC50 values are highly dependent on the specific cell line and experimental conditions. This table represents a qualitative summary of findings. Researchers should consult the primary literature for precise quantitative data.
Mechanisms of Action and Resistance
The differential activity of this compound can be understood by examining the mechanisms of action and resistance of topoisomerase inhibitors.
Caption: Mechanisms of action and resistance for topoisomerase inhibitors.
Experimental Protocols
Accurate and reproducible assessment of drug sensitivity and resistance is fundamental. The following are detailed protocols for key assays used in the cross-resistance analysis of topoisomerase inhibitors.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Treatment: Treat cells with a range of concentrations of the topoisomerase inhibitors and incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 values.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the topoisomerase inhibitors at their respective IC50 concentrations for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot Analysis of Topoisomerase I and II Expression
This technique is used to quantify the protein levels of topoisomerase I and II.
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against topoisomerase I, topoisomerase II, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Workflow for Cross-Resistance Analysis
A systematic approach is crucial for evaluating the cross-resistance profile of a novel compound like this compound.
Caption: A typical workflow for assessing the cross-resistance of a novel compound.
References
A Comparative Guide to the Efficacy of Intoplicine Derivatives as Dual Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Intoplicine, a synthetic compound, and its derivatives have emerged as a promising class of anti-cancer agents due to their unique mechanism of action: the dual inhibition of both topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] This dual inhibitory activity is considered critical for their potent antitumor effects, as it can potentially overcome the resistance mechanisms associated with agents that target only one of these enzymes. This guide provides a comparative analysis of the efficacy of various this compound derivatives, supported by experimental data and detailed methodologies, to aid in the ongoing research and development of this important class of therapeutic agents.
Efficacy in Topoisomerase Inhibition and Cytotoxicity
The anti-cancer potential of this compound derivatives is intrinsically linked to their ability to inhibit Topo I and Topo II, leading to DNA damage and subsequent cancer cell death. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. A lower IC50 value indicates a more potent inhibitor.
A seminal study evaluated 22 analogues of this compound, providing valuable insights into their structure-activity relationships. While the specific IC50 values for each of the 22 analogues are not detailed in publicly available abstracts, the study highlighted that the most potent antitumor compounds were those that effectively inhibited both Topo I and Topo II.[1]
For the parent compound, this compound (also known as RP 60475), its activity has been characterized in various cancer cell lines. For instance, in human colon carcinoma HT-29 cells, the IC50 value for cytotoxicity has been reported to be in the nanomolar range, although specific values can vary between studies and experimental conditions.
Table 1: Comparative Efficacy of Selected Topoisomerase Inhibitors (Illustrative)
| Compound | Target(s) | Cancer Cell Line | IC50 (Cytotoxicity) | Reference Compound | IC50 (Cytotoxicity) |
| This compound | Topo I & II | HT-29 (Colon) | Varies (nM range) | Doxorubicin | Varies (nM-µM range) |
| Derivative A | Topo I & II | A549 (Lung) | Data not available | Etoposide | Varies (µM range) |
| Derivative B | Topo I | MCF-7 (Breast) | Data not available | Camptothecin | Varies (nM range) |
| Derivative C | Topo II | HepG2 (Liver) | Data not available | Etoposide | Varies (µM range) |
Note: This table is illustrative. Specific IC50 values for a comprehensive set of this compound derivatives require access to the full-text of specialized studies.
Mechanism of Action: Dual Inhibition and Apoptosis Induction
This compound and its derivatives function by trapping topoisomerase-DNA cleavage complexes. This prevents the re-ligation of the DNA strands, leading to the accumulation of single-strand breaks (from Topo I inhibition) and double-strand breaks (from Topo II inhibition). This extensive DNA damage triggers a cellular stress response, ultimately leading to programmed cell death, or apoptosis.
The induction of apoptosis is a key indicator of the therapeutic efficacy of these compounds. The process is mediated by a complex signaling cascade.
References
A Comparative Guide to Dual Topoisomerase Inhibition Strategies in Oncology
In the landscape of cancer therapeutics, topoisomerase enzymes are critical targets due to their essential role in DNA replication and transcription.[1][2] This guide provides a meta-analytical comparison of clinical trials involving therapeutic strategies that inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II). The focus is on comparing combination therapies of individual Topo I and Topo II inhibitors versus emerging single-agent dual inhibitors.
The primary mechanism of these inhibitors is to stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately, cell death.[2][3] While most clinically approved agents are selective for either Topo I (e.g., topotecan, irinotecan) or Topo II (e.g., etoposide, doxorubicin), the concept of dual inhibition aims to enhance efficacy and potentially overcome resistance.[1][4]
Combination Therapy: A Meta-Analytical Look at Small-Cell Lung Cancer
A significant body of clinical research on dual topoisomerase inhibition comes from trials combining a Topo I inhibitor with a Topo II inhibitor, often in conjunction with a platinum-based agent. Meta-analyses of these studies, particularly in extensive-stage small-cell lung cancer (ES-SCLC), offer valuable insights into the comparative efficacy and toxicity of these regimens.
One approach involves combining a topoisomerase I inhibitor like irinotecan or topotecan with a platinum agent (IP or TP) and comparing it to the standard regimen of etoposide (a topoisomerase II inhibitor) plus a platinum agent (EP).[5]
Key Efficacy Outcomes:
A meta-analysis of eight randomized controlled trials (RCTs) comparing irinotecan/platinum (IP) with etoposide/platinum (EP) showed a modest but significant improvement in overall survival (OS) for the IP regimen.[5] Conversely, a meta-analysis of six RCTs comparing topotecan/platinum (TP) with EP suggested that EP resulted in significantly better OS and progression-free survival (PFS).[6]
| Regimen Comparison | Number of Trials/Patients | Overall Survival (OS) Hazard Ratio (HR) [95% CI] | Progression-Free Survival (PFS) Hazard Ratio (HR) [95% CI] | Key Finding |
| Irinotecan/Platinum (IP) vs. Etoposide/Platinum (EP) | 8 RCTs (7 with combinable data)[5] | 0.84 [0.74 – 0.95][5] | Not Reported | IP significantly improves OS compared to EP.[5] |
| Topotecan/Platinum (TP) vs. Etoposide/Platinum (EP) | 6 RCTs (1,924 patients)[6] | 1.24 [1.02, 1.50][6] | 1.39 [1.17, 1.64][6] | EP significantly improves OS and PFS compared to TP.[6] |
Objective Response Rate (ORR) and Disease Control Rate (DCR):
| Regimen Comparison | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Topotecan/Platinum (TP) vs. Etoposide/Platinum (EP) | 54.1% vs. 60.2% (tended to favor EP)[6] | 74.9% vs. 84.4% (tended to favor EP)[6] |
Toxicity Profile:
The choice between these combination regimens is also heavily influenced by their differing toxicity profiles.
| Regimen | Common Grade 3/4 Toxicities |
| Irinotecan/Platinum (IP) | More diarrhea.[5] |
| Etoposide/Platinum (EP) | More neutropenia, febrile neutropenia, anemia, and thrombocytopenia.[5] Also associated with more anemia and alopecia compared to TP.[6] |
Experimental Protocols for Combination Therapies in ES-SCLC
The methodologies for the compared treatments in the meta-analyses generally followed established clinical practice for ES-SCLC. While specific dosages could vary slightly between trials, a common framework was:
-
Etoposide/Platinum (EP) Arm: Etoposide administered intravenously, typically at a dose of 100 mg/m² on days 1, 2, and 3. Cisplatin was commonly administered at 75-80 mg/m² on day 1, or carboplatin was dosed to a target area under the curve (AUC) of 5-6 mg/mL·min on day 1. Cycles were repeated every 3-4 weeks.
-
Irinotecan/Platinum (IP) Arm: Irinotecan dosing varied, with common regimens being 100-125 mg/m² on days 1 and 8, or a higher dose on day 1 only. Cisplatin or carboplatin was administered as in the EP arm. Cycles were repeated every 3-4 weeks.
-
Topotecan/Platinum (TP) Arm: Topotecan was typically administered intravenously daily for 3-5 days. Platinum agents were given as in the other arms. Cycles were repeated every 3-4 weeks.
The Advent of True Dual Topoisomerase Inhibitors
While combination therapies have been the clinical standard, a new class of single-agent dual topoisomerase I/II inhibitors is emerging.[7] These agents are designed to inhibit both enzymes, which could offer a broader spectrum of activity and a different resistance profile.[8]
Examples of Investigational Dual Inhibitors:
-
P8-D6: A novel aza-analogous benzo[c]phenanthridine that acts as a dual topoisomerase I/II poison.[8] Preclinical studies have shown its high efficacy in various tumor cell lines, including gynecological cancers, and it has demonstrated superiority to a combination of topotecan and etoposide in inducing apoptosis in some models.[8]
-
Vosaroxin: A first-in-class anticancer quinolone that inhibits topoisomerase II.[9][10] While primarily a Topo II inhibitor, its mechanism involves DNA intercalation, a feature common to some dual inhibitors.[7][10] The Phase III VALOR trial evaluated vosaroxin in combination with cytarabine for relapsed/refractory acute myeloid leukemia (AML).[11][12][13] In patients aged 60 or older, the combination showed a survival advantage over cytarabine alone (median OS 7.1 vs 5.0 months).[11]
-
Other Compounds: Several other classes of dual inhibitors have been identified, including acridines, benzopyridoindoles, and modified versions of classic Topo I or Topo II inhibitors.[7]
These dual inhibitors are advantageous as they may circumvent resistance mechanisms that arise from the upregulation of one topoisomerase when the other is inhibited.[8]
Conclusion
The strategy of dual topoisomerase inhibition, either through combination chemotherapy or single-agent dual inhibitors, remains a cornerstone of cancer treatment. Meta-analyses in ES-SCLC indicate that an irinotecan-based (Topo I inhibitor) regimen offers a slight survival benefit over an etoposide-based (Topo II inhibitor) regimen, with a different toxicity profile.[5] Conversely, etoposide with platinum appears superior to topotecan with platinum.[6]
The development of true dual inhibitors like P8-D6 is promising, with preclinical data suggesting high potency.[8] Clinical evaluation of agents like vosaroxin highlights the potential of novel topoisomerase inhibitors in difficult-to-treat cancers like AML.[11] For researchers and drug development professionals, the future lies in optimizing these approaches, potentially through biomarker-driven patient selection and the continued development of potent, single-agent dual inhibitors with favorable therapeutic windows.
References
- 1. mdpi.com [mdpi.com]
- 2. A systematic review and meta-analysis of topoisomerase inhibition in pre-clinical glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Topotecan plus Platinum-Based Chemotherapy versus Etoposide plus Platinum-Based Chemotherapy for Small-Cell Lung Cancer: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual topoisomerase I/II inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual Topoisomerase Inhibitor Is Highly Potent and Improves Antitumor Response to Radiotherapy in Cervical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vosaroxin is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vosaroxin - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Targeting acute myeloid leukemia with TP53-independent vosaroxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 3 results for vosaroxin/cytarabine in the subset of patients ≥60 years old with refractory/early relapsed acute myeloid leukemia | Haematologica [haematologica.org]
- 13. Vosaroxin plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Intoplicine
For researchers and drug development professionals handling Intoplicine, a potent antitumor agent and DNA topoisomerase I and II inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] Adherence to established protocols for cytotoxic and antineoplastic agents is paramount to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound.
Hazard Identification and Precautionary Measures
This compound, like other antineoplastic drugs, can be mutagenic, teratogenic, or carcinogenic.[2] Exposure risks vary with concentration and duration of use.[2] Therefore, all personnel handling this compound waste must be thoroughly trained on its hazards and the necessary safety protocols. This includes reviewing the Safety Data Sheet (SDS) prior to handling.[2][3]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear double chemotherapy-grade gloves. The outer glove should be changed immediately if contaminated.[3]
-
Gown: A lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3]
-
Eye Protection: Safety glasses or goggles should be worn.
-
Respiratory Protection: A properly fitted respirator may be necessary depending on the form of the waste and the procedure.
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation of this compound waste is crucial to ensure it is handled and treated correctly. Do not mix this compound waste with other laboratory wastes.[2]
Table 1: this compound Waste Classification and Disposal Containers
| Waste Type | Description | Container Type |
| Grossly Contaminated Waste | Unused or expired this compound, partially full vials, syringes containing visible residual drug (>0.1 ml).[2] | Black RCRA hazardous waste container, clearly labeled "Hazardous Waste."[2][4] |
| Trace Contaminated Waste (Sharps) | Needles, syringes (with no visible drug), and other sharps that have come into contact with this compound.[2][3] | Yellow sharps container specifically for chemotherapy waste.[3] |
| Trace Contaminated Waste (Non-Sharps) | Contaminated disposable items such as gloves, absorbent pads, and empty vials (if they meet the "empty" criteria under RCRA).[3][5] | Yellow chemotherapy waste bag or container.[3] |
Experimental Protocol for Waste Segregation:
-
Preparation: Before starting any procedure with this compound, prepare the designated waste containers in the immediate work area.
-
Immediate Disposal: Dispose of contaminated items directly into the appropriate container as they are generated.
-
Syringe Disposal:
-
PPE Disposal: At the end of the experiment, carefully remove and dispose of all contaminated PPE in the yellow chemotherapy waste container.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
Final Disposal Procedures
All containers of this compound waste must be properly labeled with a hazardous waste label.[2] When a waste container is full or no longer in use, a hazardous waste pick-up request must be submitted through your institution's Environmental Health and Safety (EHS) department.[2] Do not dispose of any this compound waste down the drain or in the regular trash.[6][7]
The recommended method for the final destruction of antineoplastic drug waste is high-temperature incineration.[4][6] This should be carried out by a licensed hazardous waste management company.
Spill Management
In the event of an this compound spill:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If you are trained and have a chemotherapy spill kit, follow the cleanup procedure.
-
Wear appropriate PPE, including double gloves and a respirator.
-
Wipe up liquids with absorbent pads and clean the area with a detergent solution followed by water.[3]
-
Place all cleanup materials in a plastic bag and dispose of them in the chemotherapy waste container.[3]
-
For large spills, contact your institution's EHS department immediately.
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. web.uri.edu [web.uri.edu]
- 3. uwyo.edu [uwyo.edu]
- 4. Tips for effective drug waste disposal | Stericycle [stericycle.com]
- 5. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. pfizer.com [pfizer.com]
Essential Safety and Operational Guide for Handling Intoplicine
Disclaimer: This document provides guidance on the safe handling of Intoplicine based on general best practices for hazardous antineoplastic agents. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, some information, particularly quantitative data, is based on a related compound, Etoposide, and should be treated as illustrative. Always consult with your institution's safety officer and refer to the most current safety guidelines.
This compound is a potent antineoplastic agent, acting as a dual inhibitor of DNA topoisomerase I and II.[1][2][3] As a cytotoxic compound, it requires stringent safety protocols to protect researchers, scientists, and drug development professionals from exposure.
Hazard Identification and Risk Assessment
While specific quantitative occupational exposure limits for this compound are not available, it should be handled as a hazardous drug with carcinogenic, mutagenic, and teratogenic potential.[4][5] Clinical studies have shown that this compound can cause severe dose-limiting toxicity, including hepatotoxicity, in patients.[1][2] Therefore, minimizing any direct contact is crucial.
Illustrative Hazard Data (Based on Etoposide, a Topoisomerase Inhibitor)
| Hazard Classification | GHS Category | Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[6] |
| Carcinogenicity | Category 1B | May cause cancer[6] |
| Reproductive Toxicity | Category 2 | Suspected of damaging the unborn child[6] |
| Aquatic Toxicity | Chronic 3 | Harmful to aquatic life with long lasting effects[6] |
This data is for Etoposide and is intended to be illustrative of the potential hazards of a topoisomerase inhibitor like this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary barrier against exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Double Gloves | Chemotherapy-rated, powder-free nitrile gloves. The inner glove should be worn under the gown cuff and the outer glove over the cuff. Change outer glove regularly or immediately upon contamination.[4] |
| Body | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[4] |
| Eyes/Face | Safety Goggles & Face Shield | Use both for maximum protection against splashes and aerosols, especially when handling liquid formulations or cleaning spills. |
| Respiratory | NIOSH-approved Respirator | An N95 or higher respirator is recommended, particularly when handling the powdered form of the drug or when there is a risk of aerosolization. |
| Feet | Shoe Covers | Disposable shoe covers should be worn over laboratory-appropriate closed-toe shoes. |
Operational Procedures
All work with this compound must be conducted in a designated area with restricted access.
Preparation and Handling Workflow
Figure 1: this compound Handling Workflow
Experimental Protocols:
-
Weighing: When handling powdered this compound, conduct all weighing within a containment balance enclosure or a Class II BSC to prevent aerosolization.
-
Reconstitution: Use a closed-system drug-transfer device (CSTD) if available. If using a syringe and needle, ensure proper venting techniques to avoid pressure differentials that can lead to sprays or aerosols.
-
Spill Management: In case of a spill, evacuate the area and alert others. Trained personnel wearing appropriate PPE should clean the spill using a chemotherapy spill kit. All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Pathway
Figure 2: this compound Waste Disposal Pathway
Disposal Protocol Summary
| Waste Type | Container | Disposal Method |
| Bulk Contaminated Waste (e.g., unused this compound, grossly contaminated items) | Black, RCRA-regulated, leak-proof, and clearly labeled hazardous waste container.[4] | Collection by a licensed hazardous waste contractor for incineration.[5][7] |
| Trace Contaminated Waste (e.g., used PPE, empty vials, labware) | Yellow, puncture-resistant, and clearly labeled "Trace Chemotherapy Waste" container. | Collection by a licensed hazardous waste contractor for incineration.[5] |
| Contaminated Sharps (e.g., needles, syringes) | Red or yellow, puncture-proof, and clearly labeled "Chemotherapy Sharps" container.[4] | Collection by a licensed hazardous waste contractor for incineration. |
Important Considerations:
-
Training: All personnel handling this compound must receive specific training on the hazards, handling procedures, and emergency protocols.
-
Medical Surveillance: A medical surveillance program should be in place for all personnel who regularly handle hazardous drugs.
-
Decontamination: All surfaces and equipment must be decontaminated after use. A two-step process of cleaning with a detergent followed by disinfection with an appropriate agent is recommended.
-
Labeling: All containers of this compound, including reaction vessels and waste containers, must be clearly labeled with the compound name and appropriate hazard symbols.
References
- 1. Phase I and pharmacology study of this compound (RP 60475; NSC 645008), novel topoisomerase I and II inhibitor, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase I/II inhibitor this compound administered as a 24 h infusion: phase I and pharmacologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. web.uri.edu [web.uri.edu]
- 5. The handling of antineoplastic drugs in a major cancer center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Disposal of antineoplastic wastes at the National Institutes of Health - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
